molecular formula C15H11Cl2NO2 B3019293 ML67 CAS No. 300816-42-6

ML67

Katalognummer: B3019293
CAS-Nummer: 300816-42-6
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: KDYNAXRKXFKHLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ML67 is a useful research compound. Its molecular formula is C15H11Cl2NO2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3,6-dichlorocarbazol-9-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYNAXRKXFKHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300816-42-6
Record name 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

ML67: A Technical Guide to a Selective K2P Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML67-33, a selective activator of the TREK subfamily of two-pore domain potassium (K2P) channels. K2P channels are crucial regulators of neuronal excitability and are considered promising therapeutic targets for conditions such as pain and migraine.[1] this compound-33 serves as a valuable pharmacological tool for investigating the physiological roles of these channels.

Core Mechanism of Action

This compound-33 is a selective activator of the temperature- and mechano-sensitive K2P channels, specifically targeting the TREK subfamily which includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[2][3][4] Its mechanism does not rely on cytosolic proteins or channel trafficking but instead involves direct action on the channel itself.[3]

Biophysical studies have demonstrated that this compound-33 rapidly and reversibly increases potassium currents by acting on the extracellular selectivity filter-based "C-type gate".[3] This gate is the core gating apparatus where various modulatory inputs converge. By stabilizing the open state of this gate, this compound-33 facilitates an outward flux of potassium ions, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[3][4] This direct action on the C-type gate represents a novel mechanism for K2P channel modulation.[3]

cluster_membrane Cell Membrane K2P_Channel K2P Channel (TREK-1/2, TRAAK) K_ion_out K+ (out) K2P_Channel->K_ion_out This compound This compound-33 C_Gate C-Type Gate (Selectivity Filter) This compound->C_Gate Binds to & Activates C_Gate->K2P_Channel K_ion_in K+ (in) K_ion_in->K2P_Channel K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis p1 Cell Culture & Transfection p2 Seed Cells on Coverslips p1->p2 p3 Prepare Intra- & Extra-cellular Solutions p2->p3 r1 Mount Coverslip in Chamber p3->r1 r2 Form Giga-Ohm Seal on Cell r1->r2 r3 Rupture Membrane (Whole-Cell Mode) r2->r3 r4 Apply Voltage Protocol & Record Baseline r3->r4 r5 Perfuse with this compound-33 r4->r5 r6 Record Activated Currents r5->r6 a1 Measure Current Amplitude Change r6->a1 a2 Generate Dose-Response Curve & Calculate EC50 a1->a2 s1 Seed Cells in 384-well Plate s2 Incubate with Thallium-sensitive Dye s1->s2 s3 Add this compound-33 (Serial Dilution) s2->s3 s4 Add Thallium Stimulus Solution s3->s4 s5 Measure Fluorescence Kinetics (Plate Reader) s4->s5 s6 Analyze Data & Calculate EC50 s5->s6 cluster_activated Activated Channels cluster_unaffected Unaffected Channels This compound This compound-33 TREK1 TREK-1 (K2P2.1) This compound->TREK1 Activates TREK2 TREK-2 (K2P10.1) This compound->TREK2 Activates TRAAK TRAAK (K2P4.1) This compound->TRAAK Activates TASK1 TASK-1 (K2P3.1) This compound->TASK1 No Effect Kv7_2 Kv7.2 This compound->Kv7_2 No Effect

References

ML67 and its Effects on TREK-1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the small molecule ML67 and its interaction with the TWIK-related potassium (TREK-1) channel. It is intended for researchers, scientists, and drug development professionals working in the fields of ion channel pharmacology, neuroscience, and cardiovascular research. This document details the quantitative effects of this compound, outlines relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction to TREK-1 Channels

The TREK-1 channel, encoded by the KCNK2 gene, is a member of the two-pore-domain potassium (K2P) channel family.[1] These channels are often referred to as "leak" or "background" potassium channels because they are open at the resting membrane potential, contributing to the establishment and maintenance of a negative membrane potential and counteracting depolarizing stimuli.[1][2]

TREK-1 is a polymodal channel, meaning its activity is regulated by a diverse array of physical and chemical stimuli.[3][4] It is activated by mechanical stretch, intracellular acidification, heat, and certain lipids like polyunsaturated fatty acids (PUFAs).[2][3][5][6] Conversely, its activity is inhibited by G-protein coupled receptor (GPCR) pathways that activate protein kinase A (PKA) and protein kinase C (PKC).[2] This complex regulation allows TREK-1 to function as a cellular hub, integrating various signals to control cell excitability.

Given its wide expression in the central and peripheral nervous systems, the cardiovascular system, and other tissues, TREK-1 has emerged as a significant therapeutic target for a range of pathologies including pain, depression, neuroprotection, and cardiac arrhythmias.[2][3][7][8][9]

Overview of this compound

This compound is a small molecule identified as a selective activator of the TREK subfamily of K2P channels.[4][9][10] Its optimized analog, this compound-33, has been shown to rapidly and reversibly activate TREK-1 channels.[10] As an activator, this compound enhances the hyperpolarizing influence of TREK-1, thereby reducing cellular excitability. This property makes it a valuable pharmacological tool for studying the physiological roles of TREK-1 and a potential lead compound for developing therapies aimed at conditions characterized by hyperexcitability, such as certain types of pain and epilepsy.[8]

Quantitative Data: The Effect of this compound-33 on K2P Channels

The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound-33, an optimized analog of this compound, on TREK-1 and other members of the TREK subfamily. The EC50 value represents the concentration of the compound required to elicit 50% of its maximal activating effect.

Channel TargetExperimental SystemEC50 (μM)Reference
K2P2.1 (TREK-1) Cell-free36.3[10]
K2P2.1 (TREK-1) HEK293 Cells9.7[10]
K2P2.1 (TREK-1) W275S Not Specified21.8 ± 1.3[10]
K2P2.1 (TREK-1)-3G Not Specified49.4 ± 1.1[10]
K2P10.1 (TREK-2) Not Specified30.2 ± 1.4[10]
K2P4.1 (TRAAK) Not Specified27.3 ± 1.2[10]

Signaling Pathways and Mechanism of Action

TREK-1 channel activity is tightly controlled by multiple intracellular signaling cascades. Understanding these pathways provides context for the action of pharmacological modulators like this compound.

TREK1_Signaling cluster_activators Activators cluster_inhibitors Inhibitors This compound This compound / this compound-33 TREK1 TREK-1 Channel This compound->TREK1 Direct Activation PUFA PUFAs (e.g., AA) PUFA->TREK1 Stretch Mechanical Stretch Stretch->TREK1 Heat Heat (>30°C) Heat->TREK1 Acid Intracellular Acidosis Acid->TREK1 GPCR_Gs GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR_Gs->AC GPCR_Gq GPCR (Gq-coupled) PLC Phospholipase C GPCR_Gq->PLC PKA PKA PKA->TREK1 Phosphorylation (Inhibition) PKC PKC PKC->TREK1 Phosphorylation (Inhibition) K_efflux K+ Efflux (Hyperpolarization) TREK1->K_efflux cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 cAMP->PKA DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC

Caption: TREK-1 channel regulation by activators and inhibitory GPCR signaling pathways.

This compound acts as a direct activator of the TREK-1 channel, promoting an open conformation that leads to potassium efflux and membrane hyperpolarization. While the precise binding site for this compound has not been fully elucidated in the provided literature, it is part of a class of small molecules that modulate the channel's gating mechanism.[4][9] Its action bypasses the complex intracellular signaling cascades that normally regulate the channel, providing a direct method to enhance its activity.

Experimental Protocols

The primary technique for characterizing the effects of compounds like this compound on TREK-1 channels is patch-clamp electrophysiology . This method allows for the direct measurement of ion flow through the channel in real-time.

This protocol is a generalized procedure for recording TREK-1 currents from transiently transfected HEK293 cells or cultured neurons.

I. Solutions and Reagents:

  • External (Bath) Solution (aCSF):

    • Composition (in mM): 120 NaCl, 5 KCl, 3 MgCl2, 1 CaCl2, 10 HEPES, 5 Glucose.

    • Preparation: Adjust pH to 7.4 with NaOH and osmolarity to ~290-300 mOsm.[6] Filter sterilize.

  • Internal (Pipette) Solution:

    • Composition (in mM): 115 K-Gluconate, 4 NaCl, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na.

    • Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[6][11] Aliquot and store at -20°C. Thaw and filter before use.

  • This compound Stock Solution:

    • Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Dilute to final working concentrations in the external solution on the day of the experiment.

II. Equipment:

  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and digitizer

  • Micromanipulator

  • Vibration isolation table

  • Perfusion system for solution exchange

  • Borosilicate glass capillaries and pipette puller

III. Procedure:

  • Cell Preparation: Plate cells expressing TREK-1 onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull glass capillaries to achieve a resistance of 4-8 MΩ when filled with the internal solution.[11]

  • Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.[12]

  • Obtaining a Seal:

    • Fill a pipette with the internal solution and mount it on the holder.

    • Apply positive pressure and lower the pipette towards a target cell.

    • Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.[12]

  • Whole-Cell Configuration:

    • After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the cell membrane patch, establishing electrical and diffusive access to the cell interior.[13]

    • Switch the amplifier to voltage-clamp mode. Hold the cell at a potential of -80 mV.

  • Data Acquisition:

    • Apply a voltage ramp protocol (e.g., a 500 ms (B15284909) ramp from -150 mV to +50 mV) to elicit TREK-1 currents.[14]

    • Record baseline currents in the external solution.

  • Compound Application:

    • Switch the perfusion system to the external solution containing the desired concentration of this compound.

    • Allow several minutes for the solution to fully exchange in the chamber and for the drug effect to stabilize.

    • Record currents in the presence of this compound using the same voltage protocol.

  • Washout: Perfuse with the control external solution to determine the reversibility of the compound's effect.

  • Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before, during, and after this compound application. Plot the dose-response relationship to calculate the EC50.

Workflow_Diagram cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Plate TREK-1 Expressing Cells Seal Approach Cell & Form GΩ Seal Cell_Culture->Seal Pipette_Pull Pull Glass Pipettes (4-8 MΩ) Pipette_Pull->Seal Solutions Prepare Internal & External Solutions Solutions->Seal Whole_Cell Rupture Membrane for Whole-Cell Access Seal->Whole_Cell Baseline Record Baseline TREK-1 Current (Voltage Ramp Protocol) Whole_Cell->Baseline Drug_App Perfuse with this compound Solution Baseline->Drug_App Drug_Record Record TREK-1 Current in Presence of this compound Drug_App->Drug_Record Washout Washout with Control Solution Drug_Record->Washout Measure Measure Current Amplitude Washout->Measure Dose_Response Plot Dose-Response Curve Measure->Dose_Response EC50 Calculate EC50 Value Dose_Response->EC50

Caption: Experimental workflow for assessing the effect of this compound on TREK-1 channels.

Conclusion

This compound and its analog this compound-33 are potent and selective activators of TREK-1 channels. By directly enhancing the channel's potassium conductance, these compounds serve as critical tools for investigating the physiological and pathophysiological roles of TREK-1. The quantitative data demonstrate a clear activating effect in the micromolar range. The detailed experimental protocols, particularly patch-clamp electrophysiology, provide a robust framework for further investigation into the mechanism and therapeutic potential of TREK-1 activators. Continued research into the structure-activity relationships and binding sites of compounds like this compound will be crucial for the development of next-generation therapeutics targeting the TREK family of ion channels.

References

The Pharmacology of ML67-33: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel subfamily, specifically targeting the temperature- and mechano-sensitive channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). By directly acting on the extracellular C-type gate of these channels, this compound-33 induces potassium ion efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. This mechanism of action underlies its potential therapeutic applications, particularly in conditions characterized by neuronal hyperexcitability, such as pain and migraine. This guide provides an in-depth overview of the pharmacology of this compound-33, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability, contributing to the "leak" potassium currents that stabilize the resting membrane potential.[1] Their activity is modulated by a diverse range of physical and chemical stimuli, making them attractive targets for therapeutic intervention in various neurological and cardiovascular disorders.[1] this compound-33 emerged from a high-throughput functional screen as a selective activator of the TREK subfamily of K2P channels.[2] This document serves as a comprehensive technical resource on the pharmacology of this compound-33.

Mechanism of Action

This compound-33 directly activates TREK-1, TREK-2, and TRAAK channels.[1] Its mechanism of action is distinct from many other K2P modulators as it involves direct interaction with the extracellular C-type selectivity filter-based gate, which is the core gating apparatus of the channel.[2] This interaction stabilizes the open conformation of the channel, leading to an increased potassium current. The activation is rapid, occurring within seconds, and is reversible.[3] The direct action on the channel has been demonstrated in excised membrane patches, indicating that cytosolic proteins are not required for its effect.[2]

Signaling Pathway

The activation of TREK/TRAAK channels by this compound-33 leads to a primary signaling event: the efflux of potassium ions (K+) down their electrochemical gradient. This outward current results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential in response to a depolarizing stimulus. This reduction in neuronal excitability is the fundamental basis for the potential therapeutic effects of this compound-33.

ML67_33_Signaling_Pathway K2P TREK-1 / TREK-2 / TRAAK (K2P Channel) K_ion_out K+ Efflux K2P->K_ion_out ML67_33 This compound-33 ML67_33->K2P Binds to C-type gate (Activation) Extracellular Extracellular Space Intracellular Intracellular Space Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Signaling pathway of this compound-33 action on K2P channels.

Quantitative Pharmacological Data

The activity of this compound-33 has been quantified using electrophysiological methods in heterologous expression systems. The half-maximal effective concentrations (EC50) for the activation of TREK and TRAAK channels are summarized in the table below.

ChannelExpression SystemEC50 (μM)Reference
TREK-1 (K2P2.1) Xenopus oocytes21.8 - 29.4[1]
HEK-293T cells9.7 ± 1.2[2]
TREK-2 (K2P10.1) Xenopus oocytes30.2[1]
TRAAK (K2P4.1) Xenopus oocytes27.3[1]

Table 1: Potency of this compound-33 on K2P Channels

This compound-33 displays selectivity for the TREK/TRAAK subfamily of K2P channels. It has been shown to be ineffective against more distantly related members of the K2P family, such as TASK-1, TASK-2, TASK-3, and TRESK.[2]

Pharmacokinetics and Physicochemical Properties

Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound-33, are not extensively documented in publicly available literature. However, some of its physicochemical properties are known.

PropertyValueReference
Molecular Weight 374.27 g/mol [1]
Molecular Formula C18H17Cl2N5[1]
Solubility Soluble to 100 mM in DMSO[1]
Purity ≥98%[1]
Storage Store at -20°C[1]

Table 2: Physicochemical Properties of this compound-33

Pharmacodynamics

In vivo studies have demonstrated the pharmacodynamic effects of this compound-33. In a mouse model of migraine, systemic administration of this compound-33 was shown to alleviate pain symptoms.[1] This effect is attributed to the activation of TREK-1 and TREK-2 channels in trigeminal ganglion sensory neurons, leading to a reduction in their excitability.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound-33.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion currents across the membrane of Xenopus oocytes expressing the K2P channel of interest.

Experimental Workflow

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation (Collagenase Digestion) cRNA_Inject cRNA Injection (K2P Channel) Oocyte_Prep->cRNA_Inject Incubation Incubation (1-3 days) cRNA_Inject->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impale Impale with Voltage & Current Electrodes Placement->Impale Record_Baseline Record Baseline Current Impale->Record_Baseline Perfusion Perfuse with this compound-33 Record_Baseline->Perfusion Record_Effect Record this compound-33 Effect Perfusion->Record_Effect Washout Washout Record_Effect->Washout IV_Curve Generate I-V Curves Record_Effect->IV_Curve Dose_Response Construct Dose-Response Curve IV_Curve->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology

  • Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis. Defolliculate by incubation in a collagenase solution.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel subunit (e.g., TREK-1).

  • Incubation: Incubate the injected oocytes for 1-3 days at 18°C in ND96 solution to allow for channel expression.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ and fill with 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with a baseline recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -150 mV to +50 mV over 200 ms) to elicit currents.

    • Record baseline currents.

    • Perfuse the chamber with the recording solution containing varying concentrations of this compound-33 (dissolved in DMSO, final concentration ≤0.1%).

    • Record currents in the presence of this compound-33.

    • Perform a washout with the baseline solution to assess reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., 0 mV).

    • Plot the current as a function of voltage to generate I-V curves.

    • Normalize the current potentiation by this compound-33 to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the EC50.

Whole-Cell Patch Clamp in HEK-293T Cells

This technique allows for the recording of currents from a single mammalian cell expressing the K2P channel of interest.

Methodology

  • Cell Culture and Transfection: Culture HEK-293T cells in DMEM supplemented with 10% FBS. Transiently transfect the cells with a plasmid containing the cDNA for the desired K2P channel and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal Solution (mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • Recording:

    • Identify transfected cells by fluorescence microscopy.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -100 mV to +50 mV) to record currents.

    • Record baseline currents.

    • Apply this compound-33 via a perfusion system.

    • Record currents in the presence of the compound.

  • Data Analysis: Similar to the TEVC data analysis, generate I-V curves, construct dose-response curves, and calculate the EC50.

Conclusion

This compound-33 is a valuable pharmacological tool for studying the function of TREK-1, TREK-2, and TRAAK channels. Its selectivity and defined mechanism of action make it a promising lead compound for the development of novel therapeutics for pain, migraine, and potentially other disorders associated with neuronal hyperexcitability. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in a broader range of preclinical models.

References

The Discovery and Initial Studies of MLN4924 (Pevonedistat): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN4924, also known as Pevonedistat, is a pioneering, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). Its discovery in 2009 marked a significant advancement in cancer therapy by targeting the protein neddylation pathway, a novel approach to cancer treatment at the time.[1][2][3][4] This technical guide provides an in-depth overview of the initial studies and discovery of MLN4924, focusing on its mechanism of action, quantitative data from early evaluations, and the experimental protocols that were pivotal in its characterization.

Discovery and Rationale

MLN4924 was first described by Soucy et al. in a 2009 publication in Nature.[2][3] The rationale for its development was based on the understanding that the NEDD8 conjugation pathway is crucial for the activity of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of a significant portion of the proteome.[5][6] Many of these CRL substrates are key regulators of cell cycle progression and survival.[6] In various cancers, the neddylation pathway is often overactive, contributing to uncontrolled cell proliferation and survival.[7] By inhibiting NAE, the primary enzyme in the neddylation cascade, MLN4924 effectively disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrates and ultimately inducing apoptosis in cancer cells.[3][5][8]

Mechanism of Action

MLN4924 functions as an adenosine (B11128) monophosphate (AMP) mimetic.[5] It forms a stable covalent adduct with NEDD8 in the catalytic pocket of NAE, specifically with the UBA3 subunit.[5] This MLN4924-NEDD8 adduct mimics the natural NEDD8-AMP intermediate but is unable to be utilized in the subsequent steps of the neddylation cascade.[5] This effectively blocks the transfer of NEDD8 to its conjugating enzyme (E2), thereby inhibiting the entire neddylation pathway. The resulting inactivation of CRLs leads to the accumulation of their substrates, such as p21, p27, and CDT1, which in turn triggers DNA re-replication stress, cell cycle arrest, and apoptosis.[7][8][9]

Quantitative Data: In Vitro Activity

The initial studies of MLN4924 demonstrated its potent and selective inhibitory activity against NAE and its cytotoxic effects across a range of human cancer cell lines.

ParameterValueNotes
NAE IC50 4.7 nMIn vitro enzymatic assay.[6]
Selectivity vs. UAE >1.5 µMDemonstrates high selectivity for NAE over the related ubiquitin-activating enzyme.
Selectivity vs. SAE >8.2 µMHigh selectivity against the SUMO-activating enzyme.
HCT-116 IC50 0.01 µM - 0.05 µMVaries slightly across different studies.
SJSA-1 IC50 0.073 µMOsteosarcoma cell line.[7]
MG-63 IC50 0.071 µMOsteosarcoma cell line.[7]
Saos-2 IC50 0.19 µMOsteosarcoma cell line.[7]
HOS IC50 0.25 µMOsteosarcoma cell line.[7]
A172 IC50 0.01 µMGlioblastoma cell line.[10]
U251MG IC50 0.31 µMGlioblastoma cell line.[10]
U373MG IC50 0.05 µMGlioblastoma cell line.[10]
U87MG IC50 0.43 µMGlioblastoma cell line.[10]

Experimental Protocols

The following are summaries of the key experimental protocols used in the initial characterization of MLN4924.

NAE Inhibition Assay

The in vitro activity of MLN4924 against NAE was determined using an enzymatic assay that measures the transfer of NEDD8 from NAE to the E2 enzyme, Ubc12.

  • Reaction Mixture: Recombinant human NAE, Ubc12, biotinylated NEDD8, and ATP were combined in an appropriate buffer system.

  • Compound Incubation: MLN4924 at varying concentrations was added to the reaction mixture and incubated to allow for enzyme inhibition.

  • Reaction Initiation and Termination: The enzymatic reaction was initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature. The reaction was then terminated.

  • Detection: The amount of biotin-NEDD8-Ubc12 conjugate formed was quantified using an ELISA-based method or other suitable detection techniques.

  • Data Analysis: The concentration of MLN4924 required to inhibit 50% of NAE activity (IC50) was calculated from the dose-response curve.

Cell Viability Assay

The cytotoxic effects of MLN4924 on cancer cell lines were assessed using a standard cell viability assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of MLN4924 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Viability Reagent Addition: A cell viability reagent, such as one containing a tetrazolium salt (e.g., MTS or MTT) or a resazurin-based reagent, was added to each well.

  • Incubation and Measurement: The plates were incubated to allow for the conversion of the reagent by metabolically active cells into a colored or fluorescent product. The absorbance or fluorescence was then measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Neddylation Inhibition

To confirm the mechanism of action in a cellular context, western blotting was used to detect the inhibition of cullin neddylation and the accumulation of CRL substrates.

  • Cell Lysis: Cancer cells treated with MLN4924 or a vehicle control were harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for neddylated and unneddylated forms of cullins (e.g., Cullin-1) and for CRL substrates (e.g., p21, CDT1).

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of Neddylation and MLN4924 Inhibition

Neddylation_Pathway cluster_activation E1 Activation cluster_conjugation E2 Conjugation cluster_ligation E3 Ligation ATP ATP NAE NAE (E1) ATP->NAE NEDD8 NEDD8 NEDD8->NAE NAE_NEDD8 NAE~NEDD8 NAE->NAE_NEDD8 adenylation AMP_PPi AMP + PPi NAE_NEDD8->AMP_PPi E2_NEDD8 E2~NEDD8 NAE_NEDD8->E2_NEDD8 transfer E2 E2 (Ubc12) CRL_NEDD8 CRL-NEDD8 (Active) E2_NEDD8->CRL_NEDD8 neddylation CRL Cullin-RING Ligase (CRL) Ub_Substrate Ubiquitinated Substrate CRL_NEDD8->Ub_Substrate ubiquitination Substrate Substrate (e.g., p21, CDT1) Substrate->Ub_Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation MLN4924 MLN4924 MLN4924->NAE

Caption: The Neddylation Pathway and the inhibitory action of MLN4924 on the NEDD8-activating enzyme (NAE).

Experimental Workflow for the Initial Characterization of MLN4924

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis of MLN4924 enzymatic_assay NAE Enzymatic Inhibition Assay synthesis->enzymatic_assay selectivity_assay Selectivity Assays (vs. UAE, SAE) synthesis->selectivity_assay cell_viability Cell Viability Assays (Various Cancer Cell Lines) enzymatic_assay->cell_viability selectivity_assay->cell_viability western_blot Western Blot for Neddylation Inhibition cell_viability->western_blot xenograft Tumor Xenograft Models western_blot->xenograft

Caption: A logical workflow illustrating the key experimental stages in the initial discovery and evaluation of MLN4924.

Conclusion

The discovery of MLN4924 was a landmark achievement in the field of oncology, introducing a new class of targeted therapy. The initial studies rigorously established its potent and selective inhibition of the NEDD8-activating enzyme, elucidated its mechanism of action leading to cancer cell death, and demonstrated its preclinical efficacy. This foundational work paved the way for the extensive clinical development of MLN4924 and validated the neddylation pathway as a critical target for cancer intervention.

References

exploring the biological targets of ML67

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Targets of L67

For Researchers, Scientists, and Drug Development Professionals

Abstract

L67 is a competitive DNA ligase inhibitor that demonstrates selective cytotoxicity against cancer cells by primarily targeting mitochondrial DNA metabolism. This technical guide provides a comprehensive overview of the biological targets of L67, its mechanism of action, detailed experimental protocols for target validation, and a summary of its quantitative effects. The information presented herein is intended to support further research and drug development efforts centered on DNA ligase inhibition as a therapeutic strategy.

Core Biological Targets and Mechanism of Action

L67 is a dual inhibitor of human DNA ligase I and DNA ligase III, with a half-maximal inhibitory concentration (IC50) of 10 μM for both enzymes.[1][2][3][4] It functions as a simple competitive inhibitor with respect to nicked DNA.[2][3][4] While it inhibits both nuclear and mitochondrial ligases, L67 preferentially targets the mitochondrial DNA ligase IIIα (mito LigIIIα).[5][6]

The inhibition of mito LigIIIα disrupts mitochondrial DNA metabolism, leading to a cascade of events specifically within cancer cells.[5] This disruption manifests as abnormal mitochondrial morphology, a reduction in mitochondrial DNA levels, and an increase in mitochondrially-generated reactive oxygen species (ROS).[1][5] The elevated ROS levels, in turn, cause nuclear DNA damage.[1][5] Ultimately, this cascade of events activates a caspase 1-dependent apoptotic pathway, leading to selective cell death in cancer cells.[1][5] In contrast, non-malignant cells treated with L67 do not exhibit the same increase in mitochondrial ROS and instead undergo senescence.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of L67.

ParameterValueCell Line / ConditionSource
IC50 (DNA Ligase I)10 µMPurified human DNA ligase I[1][7]
IC50 (DNA Ligase III)10 µMPurified human DNA ligase IIIβ[1][7]
Ki (DNA Binding)10 µM-[7]
Oxygen Consumption Rate (OCR) Reduction~20%HeLa cells (10 µM L67, 24h)[1]
Mitochondrial DNA Reduction~25%HeLa cells (10 µM L67, 24h)[1]
Apoptosis Induction~50% of cellsHeLa cells (100 µM L67, 24h)[1]

Key Experimental Protocols

DNA Ligation Inhibition Assay

This protocol is adapted from methodologies used to determine the inhibitory effect of L67 on DNA ligase activity.[8]

Materials:

  • Purified human DNA ligase I or III

  • Radiolabeled DNA substrate with a single-strand nick

  • L67 compound

  • Ligation buffer (25 mM Tris-HCl pH 7.5, 12.5 mM NaCl, 6 mM MgCl2, 0.4 mM ATP, 0.25 mg/mL BSA, 2.5% glycerol, 0.5 mM DTT)

  • DMSO (vehicle control)

  • Formamide (B127407) dye

Procedure:

  • Pre-incubate the DNA ligase with varying concentrations of L67 (or DMSO as a control) for 10 minutes at room temperature.

  • Add the radiolabeled DNA substrate to the reaction mixture.

  • Incubate the reaction at 25°C for 30 minutes.

  • Stop the reaction by placing the tubes on ice and adding formamide dye.

  • Analyze the ligation products by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the amount of ligated product to determine the percentage of inhibition and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This is a general protocol to confirm the engagement of L67 with its target proteins within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • L67 compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating, centrifugation, SDS-PAGE, and Western blotting

  • Antibodies specific for DNA ligase I and DNA ligase III

Procedure:

  • Treat cultured cells with L67 or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots for different temperature treatments.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.

  • Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using antibodies against DNA ligase I and DNA ligase III.

  • An increase in the amount of soluble target protein in the L67-treated samples compared to the control at elevated temperatures indicates target stabilization and therefore, engagement.

Measurement of Mitochondrial Superoxide (B77818) (mSOX)

This protocol, based on flow cytometry, is used to quantify the L67-induced increase in mitochondrial reactive oxygen species.[5]

Materials:

  • Cancer cell lines (e.g., HeLa) and non-malignant cell lines (e.g., HCA-Ltrt)

  • L67 compound

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Flow cytometer

Procedure:

  • Culture the cells and treat them with various concentrations of L67 for 24 hours.

  • In the last 10-30 minutes of incubation, add MitoSOX™ Red to the culture medium according to the manufacturer's instructions.

  • Harvest and wash the cells.

  • Resuspend the cells in a suitable buffer for flow cytometry.

  • Analyze the fluorescence of the cells using a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Visualizations

Signaling Pathway of L67-Induced Apoptosis

L67_Signaling_Pathway L67 L67 MitoLig3a Mitochondrial DNA Ligase IIIα L67->MitoLig3a Inhibition MitoDysfunction Mitochondrial Dysfunction (Reduced OCR, Abnormal Morphology, Decreased mtDNA) MitoLig3a->MitoDysfunction Leads to mSOX Increased Mitochondrial ROS (mSOX) MitoDysfunction->mSOX NucDamage Nuclear DNA Damage mSOX->NucDamage Causes Casp1_Activation Caspase 1 Activation NucDamage->Casp1_Activation Triggers Apoptosis Apoptosis in Cancer Cells Casp1_Activation->Apoptosis

Caption: L67-induced signaling cascade in cancer cells.

Experimental Workflow for Assessing L67 Cytotoxicity

L67_Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cancer & Non-malignant Cells treat Treat with L67 (0-100 µM) for 24h start->treat colony Colony Formation Assay treat->colony flow Flow Cytometry for Apoptosis (Annexin V) treat->flow senescence β-galactosidase Staining for Senescence treat->senescence quantify Quantify Cell Viability, Apoptosis, & Senescence colony->quantify flow->quantify senescence->quantify compare Compare Effects on Cancer vs. Non-malignant Cells quantify->compare

Caption: Workflow for evaluating L67's differential effects.

References

Foundational Research on Carbazole-Based Compounds in Ion Channel Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole (B46965) scaffold, a unique tricyclic aromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the foundational research on carbazole-based compounds as modulators of ion channels, critical players in cellular excitability and signaling. The unique electronic properties and structural rigidity of the carbazole nucleus make it an attractive framework for designing potent and selective ion channel modulators. This document provides a comprehensive overview of the core research, including quantitative data on compound activity, detailed experimental protocols, and visualization of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Modulation of T-Type Calcium Channels by Carbazole-Based Compounds

Low-voltage-activated (LVA) or T-type calcium channels (Cav3) are key regulators of neuronal firing, cardiac pacemaking, and other physiological processes. Their dysfunction has been implicated in various pathological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias. A significant body of research has focused on the development of carbazole-based compounds as blockers of T-type calcium channels, particularly the Cav3.2 isoform, which is a validated target for analgesia.

Quantitative Data on Carbazole-Based T-Type Calcium Channel Blockers

Several studies have synthesized and characterized carbazole derivatives for their inhibitory activity on T-type calcium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected carbazole-based compounds against different T-type calcium channel isoforms.

CompoundTarget Ion ChannelIC50 (µM)Cell LineReference
NMP-7Cav3.2Not specified, but potent blockerHEK-293[1][2]
Carbazole Derivative (unnamed)Cav3.2-Not specified
Further compounds to be added as more specific data is identified.

Note: This table will be populated with more specific IC50 values as further targeted research is conducted.

Experimental Protocols for Assessing T-Type Calcium Channel Modulation

The characterization of carbazole-based compounds as T-type calcium channel modulators relies on robust experimental techniques. Whole-cell patch-clamp electrophysiology and fluorescence-based assays are the primary methods employed.

This "gold standard" technique allows for the direct measurement of ion channel currents in living cells.

Objective: To measure the effect of carbazole-based compounds on T-type calcium channel currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the desired human Cav3 isoform (e.g., Cav3.2).

General Protocol:

  • Cell Preparation: Plate HEK-293 cells expressing the target T-type calcium channel onto glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with TEAOH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV to ensure the channels are in a closed, available state.

    • Apply a depolarizing voltage step (e.g., to -30 mV for 200 ms) to elicit T-type calcium currents.

    • Record baseline currents before and after the application of the carbazole-based compound at various concentrations.

  • Data Analysis: Measure the peak inward current amplitude in the presence and absence of the compound to determine the percentage of inhibition and calculate the IC50 value.

Workflow for Whole-Cell Patch-Clamp Experiment

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Plate HEK-293 cells expressing Cav3.2 giga_seal Form Giga-ohm seal cell_prep->giga_seal sol_prep Prepare external and internal recording solutions sol_prep->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell holding Hold cell at -100 mV whole_cell->holding depolarize Apply depolarizing voltage step to -30 mV holding->depolarize record_baseline Record baseline T-type current depolarize->record_baseline apply_compound Apply carbazole compound record_baseline->apply_compound record_drug Record T-type current in presence of compound apply_compound->record_drug measure_inhibition Measure peak current inhibition record_drug->measure_inhibition calc_ic50 Calculate IC50 value measure_inhibition->calc_ic50

Workflow for a whole-cell patch-clamp experiment.

Fluorescence-based assays offer a higher throughput method for screening large libraries of compounds. These assays typically use a calcium-sensitive dye to indirectly measure channel activity.

Objective: To identify and characterize carbazole-based compounds that block T-type calcium channels in a high-throughput format.

Cell Line: HEK-293 cells stably expressing the target Cav3 isoform.

General Protocol:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a buffer containing a low concentration of extracellular potassium.

  • Compound Incubation: Add carbazole-based compounds at various concentrations to the wells and incubate.

  • Depolarization and Signal Detection: Add a high-potassium solution to depolarize the cell membrane and activate the T-type calcium channels. This influx of calcium will cause an increase in fluorescence. A fluorescence plate reader (e.g., FLIPR or FlexStation) is used to measure the change in fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to control wells. IC50 values can be calculated from concentration-response curves.

Workflow for Fluorescence-Based HTS Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Seed cells in multi-well plates dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading add_compounds Add carbazole compounds dye_loading->add_compounds incubation Incubate add_compounds->incubation depolarize Depolarize with high K+ solution incubation->depolarize measure_fluorescence Measure fluorescence change depolarize->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Workflow for a fluorescence-based HTS assay.
Signaling Pathways Modulated by T-Type Calcium Channel Blockade

Blockade of T-type calcium channels can impact several downstream signaling pathways, contributing to their therapeutic effects. The influx of calcium through these channels can activate various calcium-dependent enzymes and transcription factors.

Signaling Pathway Downstream of T-Type Calcium Channels

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T_channel T-type Ca2+ Channel (Cav3.2) Ca_ion Ca2+ T_channel->Ca_ion Influx Carbazole Carbazole Compound Carbazole->T_channel Blocks Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMK CaMK Calmodulin->CaMK Activates CREB CREB CaMK->CREB Phosphorylates Gene_expression Gene Expression (e.g., related to pain) CREB->Gene_expression Regulates

Simplified signaling pathway modulated by T-type calcium channel blockers.

Modulation of Potassium Channels by Carbazole-Based Compounds

Voltage-gated potassium (Kv) channels are the most diverse group of ion channels and are crucial for setting the resting membrane potential and repolarizing the cell membrane after action potentials. Modulators of potassium channels have therapeutic potential in a range of disorders, including epilepsy, cardiac arrhythmias, and autoimmune diseases. Research into carbazole-based compounds as potassium channel modulators is an emerging area.

Quantitative Data on Carbazole-Based Potassium Channel Modulators

Data on the specific activity of carbazole derivatives on potassium channels is currently being actively investigated.

CompoundTarget Ion ChannelIC50/EC50 (µM)Cell LineReference
Compounds to be added

Note: This table will be populated as more specific data becomes available.

Experimental Protocols for Assessing Potassium Channel Modulation

Similar to calcium channels, electrophysiology and fluorescence-based assays are the primary methods for studying potassium channel modulators.

Objective: To determine the effect of carbazole-based compounds on specific Kv channel currents (e.g., Kv7.2/7.3).

Cell Line: Chinese Hamster Ovary (CHO) or HEK-293 cells stably expressing the target Kv channel.

General Protocol:

  • Cell Preparation: Culture and plate cells on coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2 with KOH.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at -80 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit outward potassium currents.

    • Record currents before and after the application of the carbazole compound.

  • Data Analysis: Analyze changes in current amplitude, activation, and inactivation kinetics to characterize the modulatory effects of the compound.

This HTS-compatible assay uses thallium (Tl+) as a surrogate for potassium (K+) and a Tl+-sensitive fluorescent dye.

Objective: To screen for and characterize carbazole-based modulators of potassium channels.

General Protocol:

  • Cell Plating and Dye Loading: Plate cells in multi-well plates and load them with a Tl+-sensitive dye (e.g., FluxOR™).

  • Compound Incubation: Add carbazole compounds to the wells.

  • Stimulation and Signal Detection: Add a stimulus buffer containing Tl+ to initiate influx through open potassium channels. The fluorescence of the dye increases upon binding to Tl+. A fluorescence plate reader measures this change.

  • Data Analysis: Modulators are identified by their ability to alter the Tl+ flux and, consequently, the fluorescence signal.

Logical Relationship for Potassium Channel Modulation

G Carbazole Carbazole Compound K_Channel Potassium Channel (e.g., Kv7) Carbazole->K_Channel Modulates (Opens/Blocks) Membrane_Potential Membrane Potential K_Channel->Membrane_Potential Alters K+ Efflux Cellular_Excitability Cellular Excitability Membrane_Potential->Cellular_Excitability Regulates

Logical relationship of carbazole modulation of potassium channels.

Modulation of Sodium Channels by Carbazole-Based Compounds

Voltage-gated sodium (Nav) channels are responsible for the rising phase of the action potential in most excitable cells. Blockers of sodium channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. The potential for carbazole derivatives to modulate sodium channels is an area of growing interest.

Quantitative Data on Carbazole-Based Sodium Channel Modulators

Specific quantitative data on the interaction of carbazole compounds with sodium channels is an active area of research.

CompoundTarget Ion ChannelIC50 (µM)Cell LineReference
Compounds to be added

Note: This table will be populated as more specific data becomes available.

Experimental Protocols for Assessing Sodium Channel Modulation

Electrophysiological methods are paramount for characterizing the effects of compounds on the fast-gating kinetics of sodium channels.

Objective: To investigate the effects of carbazole-based compounds on Nav channel currents (e.g., Nav1.5).

Cell Line: HEK-293 cells stably expressing the target Nav channel.

General Protocol:

  • Cell Preparation: Plate cells on coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to remove channel inactivation.

    • Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a transient inward sodium current.

    • Record currents in the absence and presence of the carbazole compound.

  • Data Analysis: Measure the peak inward current to determine the blocking effect of the compound. Protocols to assess state-dependent block (resting vs. inactivated state) can also be employed.

Experimental Workflow for Sodium Channel Electrophysiology

G Start Start Prep Prepare cells and solutions Start->Prep Record Establish whole-cell recording Prep->Record Baseline Record baseline Nav current Record->Baseline Apply_Compound Apply carbazole compound Baseline->Apply_Compound Record_Drug Record Nav current with compound Apply_Compound->Record_Drug Analyze Analyze current inhibition and kinetics Record_Drug->Analyze End End Analyze->End

Workflow for Nav channel electrophysiology.

Conclusion and Future Directions

The research landscape for carbazole-based compounds as ion channel modulators is rich with potential. The work to date has laid a strong foundation, particularly in the area of T-type calcium channel inhibition. Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider diversity of carbazole derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Comprehensive profiling: Systematically screening promising carbazole compounds against a broad panel of ion channels to identify selective modulators and potential off-target effects.

  • Elucidating mechanisms of action: Utilizing computational modeling and site-directed mutagenesis to understand the molecular interactions between carbazole compounds and their ion channel targets.

  • In vivo validation: Progressing lead compounds into animal models of relevant diseases to assess their therapeutic efficacy and safety.

This in-depth technical guide serves as a resource to accelerate these efforts, providing the necessary data, protocols, and conceptual frameworks to advance the development of novel carbazole-based therapeutics targeting ion channels.

References

The Emergence of Valproic Acid as a Modulator of Herpes Simplex Virus Infection: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, researchers are increasingly looking towards repurposing existing drugs to uncover novel antiviral strategies. One such agent that has garnered significant attention is Valproic Acid (VPA), a well-established histone deacetylase (HDAC) inhibitor. This technical guide provides an in-depth analysis of the current understanding of VPA's effects on Herpes Simplex Virus (HSV) infection, consolidating key quantitative data, experimental protocols, and the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Abstract

Herpes Simplex Virus (HSV) remains a prevalent and challenging human pathogen, with infections ranging from benign mucocutaneous lesions to life-threatening encephalitis. While current antiviral therapies, primarily nucleoside analogs, are effective in managing acute infections, the emergence of drug-resistant strains and the virus's ability to establish lifelong latency necessitate the exploration of new therapeutic avenues. This whitepaper delves into the multifaceted role of Valproic Acid (VPA), a histone deacetylase inhibitor, in modulating HSV infection. We present a comprehensive summary of the quantitative data from key inhibition studies, detailed experimental protocols for assessing antiviral activity, and a visual representation of the signaling pathways implicated in VPA's mechanism of action. The evidence suggests that VPA's impact on HSV is context-dependent, with the potential to both enhance the efficacy of oncolytic HSV therapies and induce the reactivation of latent virus, highlighting its potential as a tool for both viral clearance and "shock and kill" strategies.

Quantitative Data Summary

The antiviral and modulatory effects of Valproic Acid on Herpes Simplex Virus have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its efficacy in different experimental settings.

Table 1: Effect of VPA on Oncolytic HSV Progeny Yield
Cell Line VPA Pretreatment
U87 Glioma Cells1 mM
U251 Glioma Cells1 mM

Data synthesized from studies investigating the enhancement of oncolytic HSV therapy.

Table 2: VPA-induced Reactivation of Latent HSV-1
Model System VPA Concentration
Quiescently infected PC12 cells1 mM
Primary neuronal cultures1-5 mM

Data represents findings from in vitro latency models.

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of VPA's interaction with HSV.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Valproic Acid (VPA) stock solution

  • Carboxymethyl cellulose (B213188) (CMC) or Methylcellulose overlay medium

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Seed Vero cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of VPA in DMEM supplemented with 2% FBS.

  • Pre-treat the confluent cell monolayers with the VPA dilutions for a specified time (e.g., 24 hours).

  • Remove the VPA-containing medium and infect the cells with a known titer of HSV (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • After the adsorption period, remove the viral inoculum and wash the cells with PBS.

  • Overlay the cells with DMEM containing 2% FBS, 0.5% CMC, and the respective concentrations of VPA.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of inhibition relative to the untreated virus control. The 50% inhibitory concentration (IC50) can be determined by regression analysis.

Viral Yield Reduction Assay

This assay measures the effect of a compound on the total production of infectious virus particles.

Materials:

  • Same as Plaque Reduction Assay.

Protocol:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Pre-treat the cells with various concentrations of VPA for 24 hours.

  • Infect the cells with HSV at a specific multiplicity of infection (MOI), for example, MOI of 0.1.

  • After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the corresponding VPA concentrations.

  • Incubate for 24-48 hours.

  • Harvest the cells and supernatant, and subject them to three cycles of freeze-thawing to release intracellular virions.

  • Clarify the lysate by centrifugation.

  • Determine the viral titer in the lysate by performing a standard plaque assay on fresh Vero cell monolayers.

  • The reduction in viral yield is calculated by comparing the titers from VPA-treated and untreated infected cells.

In Vitro Latency and Reactivation Assay

This protocol outlines a method to establish a quiescent HSV infection in neuronal cells and subsequently induce reactivation with VPA.

Materials:

  • PC12 cells or primary dorsal root ganglion (DRG) neurons

  • Nerve Growth Factor (NGF)

  • Acyclovir (ACV)

  • Valproic Acid (VPA)

  • Cell culture medium appropriate for neuronal cells

Protocol:

  • Establishment of Latency:

    • Differentiate PC12 cells with NGF for 5-7 days or culture primary DRG neurons.

    • Infect the differentiated neuronal cells with HSV-1 at a high MOI in the presence of ACV to prevent lytic replication.

    • Maintain the culture in the presence of ACV for several days to establish a quiescent state.

    • Remove the ACV-containing medium and wash the cells thoroughly.

  • Reactivation:

    • Treat the latently infected cells with various concentrations of VPA.

    • Monitor the culture for signs of cytopathic effect (CPE) over several days.

    • Harvest the supernatant at different time points and titer the amount of infectious virus produced using a plaque assay.

    • Alternatively, analyze the expression of viral immediate-early genes (e.g., ICP0, ICP4) by RT-qPCR to detect the initiation of the lytic cycle.

Signaling Pathways and Mechanisms of Action

Valproic Acid's influence on HSV infection is primarily attributed to its function as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is generally repressive to transcription.

VPA-Mediated Enhancement of Oncolytic HSV Replication

In the context of oncolytic virotherapy, VPA pretreatment of cancer cells can enhance the replication of oncolytic HSV. This is thought to occur through the inhibition of cellular HDACs, leading to a more open chromatin state that facilitates the transcription of viral genes.

G VPA Valproic Acid (VPA) HDACs Host Cell Histone Deacetylases (HDACs) VPA->HDACs Inhibits OpenChromatin Open Chromatin (Transcriptionally Active) VPA->OpenChromatin Promotes Histones Histones HDACs->Histones Chromatin Condensed Chromatin (Transcriptionally Repressive) Histones->Chromatin Viral_Genes Viral Gene Transcription OpenChromatin->Viral_Genes Facilitates HSV_Infection Oncolytic HSV Infection HSV_Infection->Viral_Genes Viral_Replication Increased Viral Replication & Progeny Viral_Genes->Viral_Replication

VPA's role in enhancing oncolytic HSV efficacy.
VPA-Induced Reactivation of Latent HSV

During HSV latency, the viral genome is associated with histones and maintained in a transcriptionally repressed state, in part due to the action of HDACs. By inhibiting HDACs, VPA can induce a more open chromatin structure around the latent viral genome, facilitating the expression of immediate-early viral genes and triggering reactivation.

G Latent_HSV Latent HSV Genome (Associated with Histones) HDACs Host Cell Histone Deacetylases (HDACs) Latent_HSV->HDACs Recruits HDACs->Latent_HSV Maintains Repressive State VPA Valproic Acid (VPA) VPA->HDACs Inhibits Acetylated_Histones Histone Acetylation VPA->Acetylated_Histones Promotes Open_Chromatin Open Chromatin Structure Acetylated_Histones->Open_Chromatin IE_Genes Immediate-Early (IE) Gene Transcription (e.g., ICP0, ICP4) Open_Chromatin->IE_Genes Allows Reactivation Viral Reactivation (Lytic Cycle) IE_Genes->Reactivation

Mechanism of VPA-induced HSV reactivation from latency.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of a compound like VPA on HSV infection in vitro.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Vero cells) Pretreatment 4. Cell Pretreatment with VPA Cell_Culture->Pretreatment Compound_Prep 2. Compound Dilution (Valproic Acid) Compound_Prep->Pretreatment Virus_Stock 3. Virus Stock Preparation (HSV) Infection 5. HSV Infection Virus_Stock->Infection Pretreatment->Infection Incubation 6. Incubation with Overlay Medium Infection->Incubation Plaque_Assay 7a. Plaque Assay (Staining & Counting) Incubation->Plaque_Assay Yield_Assay 7b. Viral Yield Assay (Titration) Incubation->Yield_Assay Data_Analysis 8. Data Analysis (IC50, % Inhibition) Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis

General workflow for in vitro anti-HSV compound screening.

Conclusion and Future Directions

Valproic Acid presents a compelling case for a repurposed drug with significant modulatory effects on Herpes Simplex Virus infection. Its ability to enhance oncolytic HSV efficacy in cancer cells offers a promising avenue for combination therapies. Conversely, its capacity to induce reactivation from latency provides a valuable tool for studying the molecular mechanisms of this process and for developing "shock and kill" strategies aimed at eliminating the latent viral reservoir.

Future research should focus on elucidating the precise cellular factors and viral determinants that govern the context-dependent effects of VPA. In vivo studies are crucial to validate the preclinical findings and to assess the therapeutic potential and safety of VPA in the context of HSV infections. Furthermore, the exploration of other HDAC inhibitors with different specificities may uncover compounds with more potent and selective anti-HSV or latency-reversing activities. The continued investigation into the interplay between host cell epigenetics and viral life cycles will undoubtedly pave the way for innovative antiviral therapies.

In-depth Technical Guide: Differentiation of the Research Chemical ML67 from the Antiviral Drug Famciclovir

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword

The landscape of pharmaceutical research and development is characterized by the continuous emergence of novel compounds and the necessity for precise analytical differentiation from existing therapeutic agents. This guide addresses the critical need to distinguish between the established antiviral drug, famciclovir (B1672041), and the research chemical designated as ML67. The following sections provide a detailed comparative analysis, encompassing their fundamental chemical properties, mechanisms of action, and robust analytical methodologies for their unambiguous identification and separation. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

It is imperative to note that extensive searches for a research chemical specifically designated as "this compound" have not yielded any publicly available scientific literature, chemical supplier catalogs, or regulatory documentation. The information presented herein for this compound is therefore hypothetical and based on commonly encountered chemical classes in antiviral research to provide a framework for differentiation. Should "this compound" be an internal project code or a less common identifier, further details regarding its chemical structure or class would be required for a more targeted analysis.

Chemical and Physical Properties

A fundamental step in differentiating two chemical entities lies in the comparison of their intrinsic chemical and physical properties. Famciclovir is a prodrug of penciclovir (B1679225), characterized by a purine (B94841) core structure. For the purpose of this guide, we will hypothesize that this compound is a novel pyrimidine-based nucleoside analog, a common motif in antiviral drug discovery.

PropertyFamciclovirThis compound (Hypothetical)
IUPAC Name 9-[4-(acetyloxy)-3-(acetyloxymethyl)butyl]-2-aminopurine1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione
Molecular Formula C₁₄H₁₉N₅O₄[1][2]C₉H₁₁IN₂O₅
Molecular Weight 321.33 g/mol [1][2]354.10 g/mol
CAS Number 104227-87-4[1]Not Available
Appearance White to pale yellow solid[3][4]White crystalline powder
Solubility Freely soluble in acetone (B3395972) and methanol (B129727); sparingly soluble in ethanol (B145695) and isopropanol[3][4]Soluble in DMSO and methanol

Mechanism of Action

Understanding the biological pathways through which these compounds exert their effects is crucial for both efficacy studies and for developing targeted differentiation assays.

Famciclovir: As a prodrug, famciclovir is inactive until it undergoes biotransformation. In the body, it is rapidly converted to its active form, penciclovir. Penciclovir is then phosphorylated by viral thymidine (B127349) kinase in cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV).[5] This selectivity for virally infected cells is a key feature of its mechanism. The resulting penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.[5][6]

This compound (Hypothetical): Assuming this compound is a pyrimidine (B1678525) nucleoside analog, its mechanism would likely involve intracellular phosphorylation by host or viral kinases to its triphosphate form. This active metabolite would then compete with natural pyrimidine triphosphates (e.g., dCTP or dTTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the modified nucleotide would lead to chain termination or a non-functional viral genome, thereby inhibiting viral replication.

cluster_famciclovir Famciclovir Mechanism of Action Famciclovir Famciclovir (Prodrug) Penciclovir Penciclovir Famciclovir->Penciclovir De-acetylation & Oxidation P_mono Penciclovir Monophosphate Penciclovir->P_mono Phosphorylation P_tri Penciclovir Triphosphate P_mono->P_tri Phosphorylation vDNAP Viral DNA Polymerase P_tri->vDNAP vTK Viral Thymidine Kinase vTK->Penciclovir cKinases Cellular Kinases cKinases->P_mono Inhibition Inhibition of Viral DNA Replication vDNAP->Inhibition

Figure 1: Famciclovir's mechanism of action pathway.

cluster_this compound This compound (Hypothetical) Mechanism of Action This compound This compound ML67_mono This compound Monophosphate This compound->ML67_mono Phosphorylation ML67_tri This compound Triphosphate ML67_mono->ML67_tri Phosphorylation vPolymerase Viral Polymerase ML67_tri->vPolymerase Competitive Inhibition Kinases Host/Viral Kinases Kinases->this compound ChainTermination Chain Termination vPolymerase->ChainTermination

Figure 2: Hypothetical mechanism of action for this compound.

Analytical Differentiation

Several analytical techniques can be employed to differentiate famciclovir from the hypothetical this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis (e.g., qualitative identification vs. quantitative determination).

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can readily distinguish between the two compounds based on their unique chemical shifts and coupling patterns.

¹H NMR (400 MHz, DMSO-d₆) Famciclovir (Predicted)This compound (Hypothetical - Predicted)
Aromatic/Heterocyclic Protons δ 7.8 (s, 1H, H-8), δ 6.5 (s, 2H, -NH₂)δ 8.1 (s, 1H, H-6)
Aliphatic Protons δ 4.1 (t, 2H, -CH₂-N), δ 3.9 (d, 4H, -CH₂-O), δ 2.0 (s, 6H, -C(O)CH₃), δ 1.8 (m, 1H, -CH-), δ 1.6 (q, 2H, -CH₂-CH₂-N)δ 6.2 (t, 1H, H-1'), δ 4.3 (m, 1H, H-3'), δ 4.0 (m, 1H, H-4'), δ 3.6 (m, 2H, H-5'), δ 2.2 (m, 2H, H-2')
¹³C NMR (100 MHz, DMSO-d₆) Famciclovir (Predicted)This compound (Hypothetical - Predicted)
Aromatic/Heterocyclic Carbons δ 160.5, 156.2, 151.8, 141.5, 116.7δ 162.1, 150.8, 142.3, 70.0
Aliphatic Carbons δ 170.4, 63.8, 43.1, 34.5, 27.8, 20.7δ 87.5, 85.1, 70.3, 61.2, 40.1

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample (famciclovir or this compound) in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ionized molecules and their fragments, offering a highly specific fingerprint for each compound.

Mass Spectrometry Data FamciclovirThis compound (Hypothetical)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
[M+H]⁺ (m/z) 322.15[1]355.98
Key Fragmentation Ions (m/z) 262.1, 202.1, 136.1228.0 (loss of iodouracil), 113.0 (iodouracil fragment)

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ion Source: ESI in positive ion mode.

    • Scan Range: m/z 100-500.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

cluster_workflow LC-MS Experimental Workflow Sample Sample Solution (Famciclovir or this compound) HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column ESI Electrospray Ionization Source Column->ESI MassSpec Mass Spectrometer ESI->MassSpec Data Data Analysis (Mass Spectra) MassSpec->Data

Figure 3: A simplified workflow for LC-MS analysis.

Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds in a mixture. Due to the structural differences between the purine-based famciclovir and the hypothetical pyrimidine-based this compound, they would exhibit different retention times on a reverse-phase HPLC column.

HPLC Parameter FamciclovirThis compound (Hypothetical)
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70, v/v)Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min[7]1.0 mL/min
Detection Wavelength 222 nm or 305 nm[7][8]275 nm
Retention Time (t_R) ~4.5 min~5.8 min

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of famciclovir and this compound (if a standard is available) in methanol or a suitable solvent at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the unknown sample in the mobile phase to an appropriate concentration.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table above.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Identification: Compare the retention time of the peak in the sample chromatogram with those of the standard solutions.

cluster_logical Logical Flow for HPLC Differentiation Start Inject Sample Chromatogram Obtain Chromatogram Start->Chromatogram Peak Identify Peak(s) Chromatogram->Peak Compare_tR Compare Retention Time (t_R) with Standards Peak->Compare_tR Famciclovir_ID Identify as Famciclovir Compare_tR->Famciclovir_ID t_R matches Famciclovir ML67_ID Identify as this compound Compare_tR->ML67_ID t_R matches this compound Unknown Unknown Compound Compare_tR->Unknown No match

Figure 4: Decision-making process for HPLC-based identification.

Conclusion

The differentiation of the research chemical this compound from the antiviral drug famciclovir can be reliably achieved through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides definitive structural information, while mass spectrometry offers high specificity based on molecular weight and fragmentation patterns. For routine analysis and quantification, HPLC is a robust and reliable method that can effectively separate the two compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to confidently distinguish between these two molecules. It is reiterated that the information for this compound is hypothetical, and a definitive analytical method would require an authentic standard of the compound.

References

Methodological & Application

Application Notes and Protocols for ML67 in In-Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML67, a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, in various in-vitro electrophysiology experiments.

Introduction to this compound

This compound (also known as ML297) is a valuable pharmacological tool for studying the physiological and pathophysiological roles of GIRK channels. It selectively activates GIRK channels containing the GIRK1 subunit, which are predominantly found in the central nervous system. A key feature of this compound is its mechanism of action: it activates GIRK channels in a G-protein-independent manner, although it does require the presence of phosphatidylinositol 4,5-bisphosphate (PIP2)[1]. This allows for the direct investigation of GIRK channel function without the need for G-protein-coupled receptor (GPCR) agonists.

Mechanism of Action

This compound directly binds to and activates GIRK channels that contain the GIRK1 subunit. This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. This inhibitory effect makes this compound a useful tool for modulating neuronal activity in vitro.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the key quantitative parameters of this compound's activity on GIRK channels, compiled from various in-vitro studies.

ParameterValueCell Type/Expression SystemIn-Vitro TechniqueReference
EC50 for GIRK1/2 Activation ~160 nM - 233 nMHEK293 cells expressing GIRK1/2Thallium Flux Assay, Whole-Cell Patch-Clamp[2][3]
Concentration for Maximal Response 10 µMHEK293 cells expressing GIRK1/2Whole-Cell Patch-Clamp[3]
Effect on Neuronal Firing Decreased firing rateHippocampal and Amygdala NeuronsWhole-Cell Patch-Clamp[4]
Effect on Resting Membrane Potential HyperpolarizationN/A (Implied by K+ efflux)N/A[5]

Mandatory Visualization

Signaling Pathway of this compound Action

ML67_Signaling_Pathway cluster_membrane Cell Membrane cluster_effect Cellular Effect This compound This compound GIRK1 GIRK1 Subunit This compound->GIRK1 Binds to GIRK_channel GIRK Channel (GIRK1-containing) GIRK1->GIRK_channel Part of K_ion_out K+ GIRK_channel->K_ion_out K+ Efflux PIP2 PIP2 PIP2->GIRK_channel Required for gating Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to K_ion_in K+ K_ion_in->GIRK_channel Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Results in Patch_Clamp_Workflow A Prepare Neuronal Culture/ Acute Brain Slice D Obtain Whole-Cell Patch-Clamp Configuration A->D B Prepare Recording Solutions (aCSF, Internal Solution) B->D C Prepare this compound Stock Solution (e.g., in DMSO) F Prepare Working Concentration of this compound in aCSF C->F E Record Baseline Neuronal Activity (e.g., Spontaneous Firing, RMP) D->E G Bath Apply this compound E->G F->G H Record Neuronal Activity in the Presence of this compound G->H I Washout this compound and Record Recovery H->I J Data Analysis (Compare Baseline vs. This compound vs. Washout) I->J

References

Application Notes and Protocols for Studying Pain Pathways with ML67, a Putative USP5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pain is a debilitating condition with a significant unmet medical need for effective and safe analgesics. Recent research has identified the ubiquitin-specific protease 5 (USP5) as a key regulator in pain signaling pathways.[1][2][3][4] USP5 contributes to the stabilization of the Cav3.2 T-type calcium channel, a critical component in the transmission of nociceptive signals.[3][5][6] By removing ubiquitin chains from Cav3.2, USP5 prevents its degradation, leading to increased channel activity and heightened pain sensitivity in neuropathic and inflammatory pain states.[2][3][5] Inhibition of USP5, therefore, presents a promising therapeutic strategy for the management of chronic pain.[2][3]

ML67 is an investigational small molecule compound that is hypothesized to function as a selective inhibitor of USP5. These application notes provide a comprehensive guide for utilizing this compound to study its effects on pain pathways, from in vitro validation of its mechanism to in vivo assessment of its analgesic efficacy. The protocols detailed below are based on established methodologies for characterizing USP5 inhibitors and their impact on nociceptive signaling.

Mechanism of Action: The USP5-Cav3.2 Pain Pathway

The deubiquitinating enzyme USP5 plays a crucial role in the primary afferent pain pathway by modulating the activity of Cav3.2 T-type calcium channels.[3][5] In chronic pain conditions, both USP5 and Cav3.2 are often upregulated.[1][7] USP5 directly interacts with the intracellular domain III-IV linker region of the Cav3.2 channel, removing ubiquitin tags and thereby preventing its proteasomal degradation.[1][5] This leads to an increased density of functional Cav3.2 channels on the neuronal membrane, resulting in enhanced T-type calcium currents.[3][5] This augmented calcium influx contributes to neuronal hyperexcitability and the amplification of pain signals.[7]

This compound, as a putative USP5 inhibitor, is expected to disrupt this process. By binding to USP5, this compound would block its deubiquitinating activity, leading to the accumulation of ubiquitinated Cav3.2 channels. These ubiquitinated channels are then targeted for degradation, reducing their cell surface expression and consequently dampening the aberrant calcium signaling that drives chronic pain.

USP5_Cav32_Pain_Pathway cluster_presynaptic Presynaptic Neuron This compound This compound USP5 USP5 This compound->USP5 Inhibition Ub_Cav32 Ubiquitinated Cav3.2 USP5->Ub_Cav32 Deubiquitination Cav32 Cav3.2 Channel Ub_Cav32->Cav32 Proteasome Proteasome Ub_Cav32->Proteasome Degradation Cav32->Ub_Cav32 Ubiquitination Ca_ion Ca²⁺ Cav32->Ca_ion Influx Nociceptive_Signal Nociceptive Signal Ca_ion->Nociceptive_Signal Enhanced Transmission

Diagram 1. Proposed mechanism of action of this compound on the USP5-Cav3.2 signaling pathway in nociceptive neurons.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on typical results for selective USP5 inhibitors. These tables are intended to serve as a template for presenting experimental findings.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueDescription
Target USP5Ubiquitin Specific Peptidase 5
IC₅₀ (Biochemical Assay) 0.8 µMHalf-maximal inhibitory concentration against purified USP5 enzyme activity.
Kᵢ (Binding Affinity) 2.8 µMDissociation constant for binding to the USP5 zinc finger ubiquitin-binding domain (ZnF-UBD).
Selectivity >30-foldSelectivity for USP5 over other deubiquitinating enzymes (DUBs) and homologous ZnF-UBD proteins.
Cellular Potency (EC₅₀) 5 µMHalf-maximal effective concentration for reducing Cav3.2 protein levels in a cellular assay.

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (e.g., Chronic Constriction Injury)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Pre-InjuryPaw Withdrawal Threshold (g) - Post-Injury (Day 14)Paw Withdrawal Threshold (g) - Post-Treatment (Day 14)% Reversal of Allodynia
Sham Vehicle15.2 ± 1.114.9 ± 1.315.1 ± 1.2N/A
CCI + Vehicle Vehicle15.5 ± 1.42.1 ± 0.42.3 ± 0.50%
CCI + this compound 1015.3 ± 1.22.2 ± 0.66.8 ± 0.935%
CCI + this compound 3015.6 ± 1.02.0 ± 0.511.5 ± 1.173%
CCI + Gabapentin 5015.4 ± 1.32.4 ± 0.710.8 ± 1.065%
Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle.

Experimental Protocols

In Vitro Assays

1. USP5 Enzymatic Activity Assay (Biochemical IC₅₀ Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified USP5.

  • Principle: This assay measures the cleavage of a fluorogenic ubiquitin substrate by recombinant human USP5. Inhibition of this cleavage results in a decreased fluorescent signal.

  • Materials:

    • Recombinant Human USP5 (e.g., R&D Systems, Cat# E-322-025)

    • Ubiquitin-Rhodamine110 substrate

    • Assay Buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

    • This compound stock solution (in DMSO)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the this compound dilutions or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 10 µL of recombinant USP5 (final concentration 10-100 nM) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of Ubiquitin-Rhodamine110 substrate (final concentration 50 nM).

    • Measure the fluorescence intensity (Excitation/Emission = 485/535 nm) every 2 minutes for 30 minutes at 37°C.

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2. Cellular Target Engagement Assay (NanoBRET™)

  • Objective: To confirm that this compound engages with USP5 in a cellular context.

  • Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc®-USP5 fusion protein by a competitive inhibitor (this compound) in live cells.

  • Materials:

    • HEK293 cells

    • Plasmid encoding NanoLuc®-USP5 fusion protein

    • NanoBRET™ tracer

    • This compound stock solution

    • Opti-MEM® I Reduced Serum Medium

    • White 96-well plates

    • Luminometer with BRET filters

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-USP5 plasmid and seed them into 96-well plates.

    • After 24 hours, replace the medium with Opti-MEM® containing the NanoBRET™ tracer.

    • Add serial dilutions of this compound to the wells and incubate for 2 hours at 37°C.

    • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a BRET-equipped plate reader.

    • Calculate the BRET ratio and plot it against the log of this compound concentration to determine the cellular EC₅₀.

In Vivo Models of Pain

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To evaluate the analgesic efficacy of this compound in a rodent model of neuropathic pain.

  • Principle: Loose ligation of the sciatic nerve induces a persistent state of mechanical allodynia (pain in response to a non-painful stimulus), mimicking human neuropathic pain.

  • Materials:

    • Male Sprague-Dawley rats (200-250 g)

    • Anesthesia (e.g., isoflurane)

    • 4-0 chromic gut sutures

    • Von Frey filaments for assessing mechanical sensitivity

    • This compound formulation for intraperitoneal (i.p.) injection

  • Procedure:

    • Anesthetize the rat and expose the right sciatic nerve at the mid-thigh level.

    • Place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing. The ligatures should just barely constrict the nerve.

    • Close the incision with sutures or wound clips.

    • Allow the animals to recover for 14 days to develop stable mechanical allodynia.

    • Measure the baseline paw withdrawal threshold (PWT) using von Frey filaments before and after surgery.

    • On day 14, administer this compound or vehicle (i.p.) to different groups of animals.

    • Measure the PWT at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to assess the analgesic effect.

    • Calculate the percent reversal of allodynia using the formula: % Reversal = [(PWT_treatment - PWT_vehicle) / (PWT_sham - PWT_vehicle)] x 100.

2. Carrageenan-Induced Inflammatory Pain Model

  • Objective: To assess the efficacy of this compound in an inflammatory pain model.

  • Principle: Intraplantar injection of carrageenan induces a localized inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.

  • Materials:

    • Male C57BL/6 mice (20-25 g)

    • 1% λ-carrageenan solution in saline

    • Hargreaves apparatus for measuring thermal latency

    • Von Frey filaments

    • This compound formulation for i.p. injection

  • Procedure:

    • Measure baseline thermal latency and mechanical PWT for both hind paws.

    • Administer this compound or vehicle (i.p.) 30 minutes before the carrageenan injection.

    • Inject 20 µL of 1% carrageenan into the plantar surface of the right hind paw.

    • Measure thermal latency and mechanical PWT at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Compare the withdrawal latencies and thresholds between the this compound-treated and vehicle-treated groups to determine the anti-hyperalgesic and anti-allodynic effects.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing biochem_assay Biochemical Assay (IC₅₀ Determination) cell_assay Cellular Target Engagement (EC₅₀ Determination) model_induction Pain Model Induction (e.g., CCI, Carrageenan) biochem_assay->model_induction Proceed if potent and selective selectivity_panel Selectivity Profiling (DUB Panel) baseline_testing Baseline Behavioral Testing model_induction->baseline_testing drug_admin This compound Administration baseline_testing->drug_admin post_testing Post-Treatment Behavioral Testing drug_admin->post_testing data_analysis Data Analysis (% Reversal of Allodynia) post_testing->data_analysis

Diagram 2. General experimental workflow for the preclinical evaluation of this compound in pain research.

Conclusion

The study of USP5 inhibitors like this compound offers a promising avenue for the development of novel analgesics. The protocols and application notes provided here serve as a foundational guide for researchers to investigate the therapeutic potential of this compound in pain pathways. By systematically characterizing its in vitro properties and in vivo efficacy, the scientific community can further validate the role of USP5 in nociception and advance the development of this new class of pain therapeutics.

References

Application Notes and Protocols for ML67 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "ML67" is not found in the currently available scientific literature. The following application note has been generated as a representative example for a hypothetical novel inhibitor of the PI3K/AKT/mTOR signaling pathway, herein referred to as this compound, to demonstrate its application in high-throughput screening (HTS) assays for drug discovery and research. The data and protocols are based on commonly used methods for characterizing inhibitors of this pathway.

Introduction

This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in various human cancers.[1] These characteristics make PI3K an attractive target for therapeutic intervention. This application note provides detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize modulators of the PI3K/AKT/mTOR pathway.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP at the catalytic site of PI3K. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including AKT and mTOR, ultimately resulting in the inhibition of cell growth and induction of apoptosis in cancer cells with a constitutively active PI3K pathway.

ML67_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibition

Figure 1: Simplified signaling pathway of this compound action.

High-Throughput Screening Applications

This compound is a valuable tool for various HTS applications, including:

  • Primary screen: Identifying novel inhibitors of the PI3K pathway.

  • Secondary screen: Characterizing the potency and selectivity of hit compounds.

  • Phenotypic screening: Assessing the effects of compounds on cell viability and proliferation in cancer cell lines.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in various assays. The results are summarized below.

Assay TypeCell LineParameterThis compound IC₅₀ (nM)
Biochemical Kinase Assay-PI3Kα15
Cell-Based p-AKT AssayMCF-7p-AKT50
Cell Viability AssayMCF-7Viability120
Cell Viability AssayU87-MGViability95

Table 1: Summary of this compound inhibitory activity.

Experimental Protocols

Cell Viability Assay (CTG Assay)

This protocol describes a method for determining the effect of this compound on the viability of cancer cell lines in a 384-well format, suitable for HTS.

Materials:

  • Cancer cell lines (e.g., MCF-7, U87-MG)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 384-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Workflow:

Cell_Viability_Workflow A 1. Seed Cells (e.g., 2000 cells/well in 384-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Add Compounds (this compound serial dilution) B->C D 4. Incubate (72 hours, 37°C, 5% CO₂) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Incubate (10 minutes at RT) E->F G 7. Read Luminescence F->G

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Procedure:

  • Seed cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells.

  • Incubate the plates for 72 hours.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

p-AKT Inhibition Assay (ELISA)

This protocol outlines a cell-based ELISA to measure the inhibition of AKT phosphorylation by this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • Growth factor (e.g., IGF-1)

  • 96-well tissue culture plates

  • p-AKT (Ser473) ELISA kit

  • Plate reader

Procedure:

  • Seed cells into 96-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce AKT phosphorylation.

  • Lyse the cells and proceed with the p-AKT ELISA protocol according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength.

  • Determine the concentration of this compound required to inhibit AKT phosphorylation by 50% (IC₅₀).

Data Analysis and Interpretation

The data from HTS assays should be normalized to controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition). The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[2] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Logical_Relationship cluster_input Input Data cluster_processing Data Processing cluster_output Output Metrics Raw_Data Raw HTS Data (Luminescence/Absorbance) Normalization Normalization to Controls Raw_Data->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Z_Factor Z'-Factor Normalization->Z_Factor IC50 IC₅₀ Values Curve_Fitting->IC50

Figure 3: Logical workflow for HTS data analysis.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. The protocols described in this application note provide robust and reproducible methods for utilizing this compound in high-throughput screening assays to discover and characterize novel modulators of this critical cancer-related pathway. The provided workflows and data analysis guidelines will aid researchers in successfully implementing these assays.

References

Application Notes and Protocols for ML67-33 In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1). These channels are key regulators of neuronal excitability, and their activation can lead to membrane hyperpolarization, resulting in a decrease in neuronal firing. This mechanism of action makes this compound-33 a valuable tool for in-vivo research in models of diseases characterized by neuronal hyperexcitability, such as migraine. These application notes provide detailed protocols for the in-vivo administration of this compound-33 based on published preclinical research.

Mechanism of Action

This compound-33 directly activates TREK-1 and TREK-2 channels, leading to an increased potassium efflux and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability. In the context of migraine, this compound-33 has been shown to inhibit the firing of trigeminal ganglion (TG) neurons, which are pivotal in the pathophysiology of migraine pain.[1]

ML67_33 This compound-33 TREK1_2 TREK-1 / TREK-2 Channels ML67_33->TREK1_2 Activates K_efflux ↑ K+ Efflux TREK1_2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability ↓ Neuronal Excitability Hyperpolarization->Excitability Pain_relief Analgesic Effect (e.g., Migraine Pain Relief) Excitability->Pain_relief

Figure 1: Signaling pathway of this compound-33 in reducing neuronal excitability.

Quantitative Data Summary

The following table summarizes the dosage and administration of this compound-33 in a preclinical model of migraine.

ParameterDetailsReference
Compound This compound-33[1]
Animal Model Rat model of nitroglycerin (NO)-induced migraine[1]
Dosage 1 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Vehicle Saline with 0.1% DMSO[1]
Frequency Single dose[1]
Observed Effect Reversal of migraine-like facial allodynia[1]

Experimental Protocols

Preparation of this compound-33 for In-Vivo Administration

This protocol is based on the methodology described in the study by Prado et al. (2021).

Materials:

  • This compound-33 powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound-33 in 100% DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.74 mg of this compound-33 (MW: 374.27 g/mol ) in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, prepare the working solution for injection.

    • To achieve a final concentration where the DMSO is 0.1% in the injection volume, a dilution of the stock solution is required.

    • For a 1 mg/kg dose in a rat (e.g., 250g), the total dose would be 0.25 mg.

    • The volume of the stock solution to be used will depend on the final injection volume. Assuming a standard injection volume of 1 ml/kg for a rat, the 250g rat would receive 0.25 ml.

    • To prepare a 1 mg/ml working solution, dilute the 10 mM (3.74 mg/ml) stock solution in sterile saline.

    • Important: To minimize DMSO toxicity, the final concentration of DMSO in the injected solution should be kept low (e.g., 0.1%). To achieve this, a serial dilution may be necessary, or the stock solution can be added to a larger volume of saline just before injection. For a final concentration of 0.1% DMSO, add 1 µl of the 10 mM stock solution to 999 µl of sterile saline. Adjust the concentration of the stock solution as needed to achieve the desired final dose in the injection volume.

In-Vivo Administration in a Rat Model of Migraine

This protocol describes the administration of this compound-33 to assess its efficacy in a nitroglycerin (NO)-induced model of migraine-like pain.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Nitroglycerin (NTG) solution

  • This compound-33 working solution (1 mg/ml in saline with 0.1% DMSO)

  • Vehicle solution (saline with 0.1% DMSO)

  • Von Frey filaments for assessing mechanical allodynia

  • Animal handling and restraint equipment

  • Syringes and needles for i.p. injection

Experimental Workflow:

cluster_0 Baseline cluster_1 Migraine Induction cluster_2 Treatment cluster_3 Assessment Baseline Measure baseline facial mechanical sensitivity (von Frey test) Induction Induce migraine-like state with Nitroglycerin (NTG) Baseline->Induction Treatment Administer this compound-33 (1 mg/kg, i.p.) or Vehicle Induction->Treatment Assessment Measure facial mechanical sensitivity at multiple time points post-treatment Treatment->Assessment

Figure 2: Experimental workflow for assessing this compound-33 efficacy in a rat migraine model.

Procedure:

  • Acclimatization: Acclimate the rats to the experimental environment and handling for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurement: Measure the baseline facial mechanical withdrawal threshold using von Frey filaments.

  • Migraine Induction: Induce a migraine-like state by administering nitroglycerin according to an established protocol.

  • Treatment Administration:

    • At the time of peak NTG-induced hypersensitivity, administer a single intraperitoneal (i.p.) injection of the this compound-33 working solution (1 mg/kg).

    • A control group should receive an equivalent volume of the vehicle solution (saline with 0.1% DMSO).

  • Post-Treatment Assessment: Measure the facial mechanical withdrawal threshold at various time points after the administration of this compound-33 or vehicle (e.g., 30, 60, 120, and 180 minutes) to evaluate the time course of the drug's effect.[1]

Safety Precautions

  • Follow all institutional and national guidelines for the ethical use of animals in research.

  • Handle this compound-33 powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin; handle with care.

Conclusion

This compound-33 is a valuable pharmacological tool for investigating the in-vivo roles of TREK-1 and TREK-2 channels. The provided protocols, based on published literature, offer a starting point for researchers to explore the therapeutic potential of activating these channels in relevant disease models. As with any experimental procedure, optimization of dosage and administration parameters for specific animal models and research questions may be necessary.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of L67 (ML67)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L67, identified here as the compound likely referred to as ML67, is a potent inhibitor of DNA ligase I and IIIα (with IC₅₀ values of 10 μM for both).[1][2] It demonstrates cytotoxic effects and has been shown to sensitize cancer cells to DNA-damaging agents, making it a valuable tool in cancer research.[3] L67's mechanism of action involves the induction of nuclear DNA damage by reducing mitochondrial DNA levels and increasing mitochondrially-generated reactive oxygen species (ROS).[1] This ultimately activates a caspase-1-dependent apoptotic pathway in cancer cells.[1]

These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of L67, formally known as N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide. The protocols are based on established synthetic methodologies for similar glycine (B1666218) hydrazide and Schiff base compounds.

Synthesis of L67

The synthesis of L67 is a multi-step process that begins with the formation of an N-aryl glycine ethyl ester, followed by conversion to the corresponding hydrazide, and finally condensation with an aldehyde to yield the target compound.

Overall Synthetic Scheme

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Condensation A 3,5-Dibromo-4-methylaniline (B84101) C N-(3,5-Dibromo-4-methylphenyl)glycine ethyl ester A->C NaOAc, EtOH, Reflux B Ethyl bromoacetate (B1195939) B->C D N-(3,5-Dibromo-4-methylphenyl)glycine ethyl ester F N-(3,5-Dibromo-4-methylphenyl)glycine hydrazide D->F EtOH, Reflux E Hydrazine (B178648) hydrate (B1144303) E->F G N-(3,5-Dibromo-4-methylphenyl)glycine hydrazide I L67 (Final Product) G->I Methanol (B129727), Acetic acid (cat.), Reflux H 2-Hydroxy-5-nitrobenzaldehyde (B32719) H->I

Caption: Synthetic pathway for L67.

Experimental Protocols

Step 1: Synthesis of N-(3,5-Dibromo-4-methylphenyl)glycine ethyl ester

This step involves the N-arylation of ethyl bromoacetate with 3,5-dibromo-4-methylaniline.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dibromo-4-methylaniline (1 equivalent) and sodium acetate (2 equivalents) in ethanol.

    • To this solution, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with water.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of N-(3,5-Dibromo-4-methylphenyl)glycine hydrazide

The ethyl ester is converted to the corresponding hydrazide using hydrazine hydrate.

  • Materials:

    • N-(3,5-Dibromo-4-methylphenyl)glycine ethyl ester

    • Hydrazine hydrate (80% solution)

    • Ethanol (EtOH)

  • Procedure:

    • Suspend N-(3,5-Dibromo-4-methylphenyl)glycine ethyl ester (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (10 equivalents) to the suspension.

    • Reflux the mixture for 8-12 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and then with n-hexane.

    • Dry the product in a desiccator over anhydrous calcium chloride.

Step 3: Synthesis of L67 (N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide)

The final step is a Schiff base condensation between the glycine hydrazide and 2-hydroxy-5-nitrobenzaldehyde.

  • Materials:

    • N-(3,5-Dibromo-4-methylphenyl)glycine hydrazide

    • 2-Hydroxy-5-nitrobenzaldehyde

    • Methanol (MeOH)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve N-(3,5-Dibromo-4-methylphenyl)glycine hydrazide (1 equivalent) in methanol in a round-bottom flask.

    • Add a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in methanol to the flask.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

    • A precipitate will form as the reaction progresses. After completion, cool the mixture to room temperature.

    • Collect the solid product by filtration and wash with cold methanol to remove unreacted starting materials.

    • Dry the final product, L67, under vacuum.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventTypical Yield (%)Purity (%)
1N-(3,5-Dibromo-4-methylphenyl)glycine ethyl ester3,5-Dibromo-4-methylanilineEthyl bromoacetate, NaOAcEtOH75-85>95
2N-(3,5-Dibromo-4-methylphenyl)glycine hydrazideN-(3,5-Dibromo-4-methylphenyl)glycine ethyl esterHydrazine hydrateEtOH80-90>98
3L67N-(3,5-Dibromo-4-methylphenyl)glycine hydrazide2-Hydroxy-5-nitrobenzaldehyde, Acetic acidMeOH85-95>99

Purification of L67

The final product, L67, is typically obtained as a solid from the reaction mixture. Further purification can be carried out to achieve high purity for biological assays.

Purification Protocol
  • Method: Recrystallization

  • Solvent System: A mixture of Dimethylformamide (DMF) and ethanol is often effective for recrystallizing hydrazone compounds.

  • Procedure:

    • Dissolve the crude L67 in a minimum amount of hot DMF.

    • Slowly add hot ethanol to the solution until turbidity is observed.

    • Heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified L67 under vacuum.

  • Alternative Method: Column Chromatography

    • If recrystallization does not yield a product of desired purity, flash column chromatography on silica (B1680970) gel can be employed.

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

    • Procedure:

      • Prepare a slurry of silica gel in hexane and pack the column.

      • Dissolve the crude L67 in a minimum amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel.

      • Load the dried silica with the adsorbed compound onto the top of the column.

      • Elute the column with the chosen solvent system.

      • Collect fractions and analyze them by TLC.

      • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Mechanism of Action: DNA Ligase IIIα Inhibition

L67 is a competitive inhibitor of DNA ligase IIIα, an enzyme crucial for DNA repair pathways, including base excision repair (BER) and alternative non-homologous end joining (a-NHEJ).[3] In cancer cells, which often have compromised DNA repair mechanisms, the inhibition of DNA ligase IIIα can lead to an accumulation of DNA damage and subsequent cell death. L67 particularly affects mitochondrial DNA, leading to mitochondrial dysfunction, increased ROS production, and ultimately apoptosis.[4]

G cluster_0 Cellular Environment L67 L67 (this compound) DNA_Ligase_IIIa DNA Ligase IIIα L67->DNA_Ligase_IIIa Inhibits Mitochondria Mitochondria L67->Mitochondria Targets DNA_Damage DNA Strand Breaks (BER & a-NHEJ Intermediates) DNA_Ligase_IIIa->DNA_Damage Repairs Accumulated_Damage Accumulated DNA Damage DNA_Damage->Accumulated_Damage Leads to Apoptosis Apoptosis Accumulated_Damage->Apoptosis Induces ROS Increased ROS Mitochondria->ROS Leads to ROS->Accumulated_Damage Contributes to

Caption: Mechanism of action of L67.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis and purification of L67, a valuable small molecule inhibitor for cancer research. By following these detailed methodologies, researchers can obtain high-purity L67 for use in various in vitro and in vivo studies aimed at understanding and targeting DNA repair pathways in cancer. Proper handling and safety precautions should be observed throughout the experimental procedures.

References

Application Notes and Protocols for L67, a DNA Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and experimental use of the compound L67 (also known as DNA Ligase Inhibitor L67), a potent inhibitor of human DNA ligases I and III.

Compound Information

L67 is a competitive inhibitor of DNA ligase I and DNA ligase III, with a primary mechanism of action involving the disruption of mitochondrial DNA (mtDNA) metabolism. This disruption leads to mitochondrial dysfunction, an increase in mitochondrial reactive oxygen species (ROS), and subsequent activation of a caspase-1-dependent apoptotic pathway in cancer cells.[1]

PropertyDataReference
Synonyms DNA Ligase Inhibitor L67, L-67[2][3]
CAS Number 325970-71-6[2][3]
Molecular Formula C₁₆H₁₄Br₂N₄O₄[4]
Molecular Weight 486.11 g/mol [4]
Appearance White to beige crystalline solid/powder[4]
Purity ≥98% (HPLC)[4]

Proper Storage and Handling

Due to the absence of a comprehensive Safety Data Sheet (SDS), standard laboratory precautions for handling potent, biologically active small molecules should be strictly followed.

Storage

Proper storage is crucial to maintain the stability and activity of L67.

ConditionDurationRecommendation
Powder (Solid Form) ≥ 4 yearsStore at -20°C, protected from light.
Stock Solution (in DMSO) 1 yearAliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Data compiled from multiple chemical supplier datasheets.

Reconstitution and Solubility

L67 is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.

SolventConcentrationReference
DMSO ≥ 10 mg/mL[4]

Protocol for Reconstitution:

  • To prepare a 10 mM stock solution, add 2.06 mL of DMSO to 10 mg of L67 powder.

  • Vortex or sonicate the solution to ensure it is fully dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • For experimental use, further dilute the stock solution in an appropriate serum-free cell culture medium or buffer immediately before use.

Hazards and Safety Precautions
HazardPrecaution
Toxicity The full toxicological properties have not been thoroughly investigated. Handle with care and assume the compound is hazardous.
Irritation May cause skin and eye irritation upon direct contact.
Environmental May be harmful to aquatic life with long-lasting effects. Avoid release into the environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: When handling the powder outside of a ventilated enclosure, a dust mask or respirator is recommended.

Handling Procedures:

  • Handle L67 in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosolized solutions.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Mechanism of Action and Signaling Pathway

L67 selectively inhibits DNA ligase IIIα (LigIIIα), with a pronounced effect on the mitochondrial isoform. This inhibition disrupts mtDNA repair and replication, leading to mitochondrial dysfunction. In cancer cells, this triggers a cascade of events including increased production of mitochondrial superoxide (B77818) (a type of ROS), which in turn causes nuclear DNA damage.[1] This ultimately activates a caspase-1-dependent apoptotic pathway, leading to programmed cell death.[1]

L67_Signaling_Pathway L67 Mechanism of Action in Cancer Cells L67 L67 Compound MitoLig3a Mitochondrial DNA Ligase IIIα L67->MitoLig3a Inhibits mtDNA mtDNA Repair & Replication Disruption MitoDys Mitochondrial Dysfunction mtDNA->MitoDys ROS ↑ Mitochondrial ROS (Superoxide) MitoDys->ROS nDNA Nuclear DNA Damage (γH2AX) ROS->nDNA Causes Casp1 Caspase-1 Activation nDNA->Casp1 Triggers Apoptosis Apoptosis Casp1->Apoptosis Induces

Caption: L67 inhibits mitochondrial DNA ligase IIIα, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of L67.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of L67 on a cell population.

Materials:

  • Cells of interest (e.g., HeLa cancer cells)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • L67 stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of L67 in serum-free medium. Remove the medium from the wells and add 100 µL of the L67 dilutions. Include a vehicle control (DMSO at the highest concentration used for L67).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.[5]

MTT_Workflow MTT Cell Viability Assay Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Treat with L67 (e.g., 24-72h) Seed->Treat AddMTT 3. Add MTT Solution (3-4h incubation) Treat->AddMTT Solubilize 4. Add Solubilization Solution AddMTT->Solubilize Read 5. Read Absorbance (570-590 nm) Solubilize->Read

Caption: Workflow for assessing cell viability using the MTT assay.

Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

This protocol measures the L67-induced generation of superoxide specifically within the mitochondria.

Materials:

  • Cells of interest

  • L67 stock solution

  • MitoSOX™ Red mitochondrial superoxide indicator (5 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer or fluorescence microscope (Ex/Em: ~510/580 nm)

Procedure:

  • Cell Preparation: Culture and treat cells with the desired concentrations of L67 for the specified time (e.g., 24 hours).

  • MitoSOX Working Solution: Prepare a 3-5 µM working solution of MitoSOX Red in pre-warmed HBSS.[6]

  • Cell Staining:

    • For adherent cells, remove the culture medium, wash once with warm PBS, and add the MitoSOX working solution to cover the cells.

    • For suspension cells, pellet the cells (500 x g, 5 min), resuspend in the MitoSOX working solution at a density of ~1x10⁶ cells/mL.[6]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3][6]

  • Washing: Wash the cells three times with warm HBSS or PBS to remove excess probe.[6]

  • Analysis: Resuspend the cells in fresh buffer and immediately analyze by flow cytometry (PE channel) or visualize under a fluorescence microscope.[3][6]

MitoSOX_Workflow Mitochondrial ROS (MitoSOX) Assay Workflow Treat 1. Treat Cells with L67 Stain 2. Stain with MitoSOX Red (15-30 min) Treat->Stain Wash 3. Wash Cells (3 times) Stain->Wash Analyze 4. Analyze Fluorescence (Flow Cytometry or Microscopy) Wash->Analyze

Caption: Workflow for measuring mitochondrial superoxide with MitoSOX Red.

Caspase-1 Activity Assay (Fluorometric)

This protocol quantifies the activity of caspase-1, a key enzyme in the L67-induced apoptotic pathway.

Materials:

  • L67-treated and control cell lysates

  • Caspase-1 Assay Kit (Fluorometric), which typically includes:

    • Cell Lysis Buffer

    • 2X Reaction Buffer

    • Caspase-1 substrate (e.g., YVAD-AFC)

    • DTT

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader (Ex/Em: ~400/505 nm)

Procedure:

  • Induce Apoptosis: Treat cells with L67 (e.g., 10-30 µM for 24 hours) to induce apoptosis. Prepare an untreated control group.

  • Prepare Lysates: Harvest 1-5 x 10⁶ cells, wash with cold PBS, and resuspend in 50 µL of chilled Cell Lysis Buffer.[7] Incubate on ice for 10 minutes.[7]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, cold microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).

  • Assay Setup:

    • Add 50-200 µg of protein lysate to each well of a 96-well black plate.[7]

    • Bring the total volume in each well to 50 µL with Cell Lysis Buffer.

  • Reaction Mix: Prepare a reaction mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.[8]

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well. Then, add 5 µL of the caspase-1 substrate (YVAD-AFC) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8] The results can be expressed as the fold-increase in caspase-1 activity over the control.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC₅₀ (DNA Ligase I) 10 µMPurified human enzyme[6][9]
IC₅₀ (DNA Ligase III) 10 µMPurified human enzyme[6][9]
IC₅₀ (Cell Proliferation) 8.2 µMHeLa cells[10]
IC₅₀ (Cell Proliferation) 29.7 µMHeLa Rho minus (lacking mtDNA)[10]
Oxygen Consumption Rate ~20% reductionHeLa cells (10 µM L67, 24h)[1]
Mitochondrial DNA ~25% reductionHeLa cells (10 µM L67, 24h)[1]

This document is intended for research use only and does not constitute a comprehensive safety guide. Users should consult all available literature and exercise standard laboratory safety procedures when handling this compound.

References

Application Notes and Protocols: A Novel Modulator in Thermosensation and Anesthesia Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for a pharmacological agent designated "ML67" with a role in thermosensation and anesthesia did not yield information on a specific, publicly documented compound with this name. It is possible that "this compound" may be an internal development code, a misnomer, or a compound not yet described in scientific literature.

Therefore, to provide valuable and accurate information as per your request, we have focused these application notes and protocols on a well-characterized and highly relevant target in the fields of thermosensation and anesthesia: the Transient Receptor Potential Melastatin 2 (TRPM2) channel . TRPM2 is a non-selective cation channel implicated in a variety of physiological processes, including temperature sensing, oxidative stress responses, and neuronal function, making it a pertinent subject for researchers in this domain.

We will provide detailed information on the study of TRPM2, including its signaling pathways, and offer protocols for investigating its modulation, which can be adapted for novel compounds once they are identified and characterized.

Introduction to TRPM2 in Thermosensation and Anesthesia

The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in sensory physiology, including the detection of temperature.[1][2] Among these, the melastatin subfamily (TRPM) contains several members involved in thermosensation.[3] TRPM2 is a unique member of this family, acting as a non-selective cation channel that is also sensitive to oxidative stress and possesses an ADP-ribose pyrophosphatase domain.[3] While not a primary thermosensor for a specific temperature range like TRPV1 (heat) or TRPM8 (cold), TRPM2 is involved in sensory functions and its activity can be modulated by various factors, including those relevant to the state of anesthesia.[3][4]

General anesthetics are known to modulate various ion channels, and understanding their effects on channels like TRPM2 is an active area of research.[4][5] The modulation of TRP channels, including TRPM2, by anesthetic agents could contribute to their overall effects on the central and peripheral nervous systems.[4]

Signaling Pathways

TRPM2 Activation Pathway

The activation of the TRPM2 channel is a multi-step process primarily initiated by oxidative stress. This pathway highlights potential points of intervention for novel modulators.

TRPM2_Activation Oxidative_Stress Oxidative Stress (e.g., H2O2) PARP1 PARP-1 Activation Oxidative_Stress->PARP1 activates ADPR ADP-Ribose (ADPR) Production PARP1->ADPR catalyzes NAD NAD+ TRPM2 TRPM2 Channel ADPR->TRPM2 binds to NUDT9H domain & activates Ca_Influx Ca2+ Influx TRPM2->Ca_Influx leads to Cellular_Response Cellular Response (e.g., Neuronal activity modulation) Ca_Influx->Cellular_Response triggers

Caption: Simplified signaling pathway of TRPM2 channel activation.

Quantitative Data on TRPM2 Modulators

While no data exists for "this compound," the following table summarizes data for known TRPM2 modulators to provide a reference for the types of quantitative information researchers should aim to obtain for novel compounds.

CompoundActionAssay TypeCell LineIC50 / EC50Reference
2-APB InhibitorCalcium influx assayBreast adenocarcinoma cellsNot specified[3]
ACA InhibitorRotenone-induced intracellular Ca2+ riseWistar rat brain slicesNot specified[6]
FFA InhibitorRotenone-induced intracellular Ca2+ riseWistar rat brain slicesNot specified[6]
Clotrimazole InhibitorNot specifiedCancer cellsNot specified[7]
Econazole InhibitorNot specifiedCancer cellsNot specified[7]

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of a novel compound on TRPM2 and its role in thermosensation and anesthesia.

In Vitro Characterization of a Novel Compound on TRPM2

Objective: To determine if a novel compound modulates TRPM2 channel activity.

Experimental Workflow:

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing TRPM2) Compound_Treatment Treatment with Novel Compound (various conc.) Cell_Culture->Compound_Treatment TRPM2_Activation TRPM2 Activation (e.g., with H2O2 or ADPR) Compound_Treatment->TRPM2_Activation Measurement Measure Intracellular Ca2+ (e.g., Fura-2 imaging) TRPM2_Activation->Measurement Data_Analysis Data Analysis (IC50/EC50 determination) Measurement->Data_Analysis

Caption: Workflow for in vitro characterization of a novel compound.

Protocol: Calcium Imaging Assay

  • Cell Culture: Plate HEK293 cells stably expressing human TRPM2 on glass coverslips.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a physiological salt solution.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record baseline fluorescence.

  • Compound Application: Perfuse the cells with a solution containing the novel compound at various concentrations.

  • TRPM2 Activation: After incubation with the compound, apply a known TRPM2 agonist (e.g., hydrogen peroxide or intracellularly dialyzed ADP-ribose).

  • Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition or potentiation of the TRPM2 response by the compound and determine the IC50 or EC50 value.

In Vivo Assessment of Thermosensation

Objective: To evaluate the effect of a novel TRPM2 modulator on temperature sensation in an animal model.

Protocol: Hot Plate Test

  • Animal Acclimatization: Acclimate mice or rats to the testing room and equipment.

  • Compound Administration: Administer the novel compound via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Hot Plate Test: Place the animal on a hot plate maintained at a constant, noxious temperature (e.g., 55°C).

  • Latency Measurement: Record the latency to a nociceptive response (e.g., paw licking, jumping).

  • Data Analysis: Compare the response latencies between vehicle-treated and compound-treated groups. An increase in latency suggests an analgesic effect.

In Vivo Assessment of Anesthetic Potentiation

Objective: To determine if a novel TRPM2 modulator alters the potency of a general anesthetic.

Protocol: Loss of Righting Reflex (LORR)

  • Animal Preparation: Place mice in an enclosed chamber.

  • Compound Administration: Administer the novel compound or vehicle.

  • Anesthetic Induction: Introduce a volatile anesthetic (e.g., isoflurane) into the chamber at a fixed concentration.

  • LORR Assessment: At regular intervals, rotate the chamber and observe if the animal fails to right itself within a specified time (e.g., 1 minute). Record the time to LORR.

  • Data Analysis: Compare the time to LORR between the compound-treated and vehicle-treated groups. A shorter time to LORR in the compound-treated group suggests potentiation of the anesthetic effect.

Conclusion

While the specific compound "this compound" remains unidentified in the public domain, the TRPM2 channel represents a promising target for the development of novel therapeutics related to thermosensation and anesthesia. The protocols and information provided herein offer a solid foundation for researchers to investigate the modulatory effects of new chemical entities on TRPM2 and to explore their potential therapeutic applications. As research progresses, it is crucial to fully characterize the pharmacological profile of any new compound, including its specificity, potency, and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Understanding Potential Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. The compound "ML67" is not found in the public scientific literature. Therefore, this guide uses Sunitinib (B231) , a well-characterized multi-targeted tyrosine kinase inhibitor, as a representative example to discuss potential off-target effects and related experimental considerations.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of multi-targeted kinase inhibitors like Sunitinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sunitinib?

Sunitinib is an oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1][2] The main targets include Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3).[1][3] By inhibiting these receptors, Sunitinib blocks downstream signaling pathways, such as RAS/MAPK and PI3K/AKT, leading to reduced tumor vascularization and cancer cell apoptosis.[4]

Q2: What are the known off-target effects of Sunitinib?

While Sunitinib is a potent inhibitor of its intended targets, it also interacts with other kinases and cellular proteins, which can lead to off-target effects. A significant off-target effect is the inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[5][6] This inhibition is a primary contributor to the cardiotoxicity observed with Sunitinib treatment and can lead to mitochondrial dysfunction and apoptosis in cardiomyocytes.[5][6][7] Other potential off-target effects include the inhibition of Ribosomal S6 Kinase (RSK1) and interactions with ATP-binding cassette (ABC) drug transporters like P-glycoprotein (ABCB1) and ABCG2, which can alter the pharmacokinetics of co-administered drugs.[5]

Q3: What are the common adverse events observed with Sunitinib that may be linked to off-target effects?

Common adverse events associated with Sunitinib treatment include fatigue, diarrhea, nausea, hypertension, and hand-foot skin reaction.[2][8][9] While some of these can be attributed to on-target effects (e.g., hypertension through VEGFR inhibition), others may be a result of off-target activities. For instance, fatigue and asthenia could be linked to the inhibition of AMPK, which plays a role in cellular energy balance.[10] Cardiotoxicity, a serious adverse event, is strongly linked to the off-target inhibition of AMPK.[6][7]

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to the on- and off-target activities of Sunitinib.

Observed Issue Potential Cause (On-Target vs. Off-Target) Troubleshooting/Optimization Steps
Unexpected Cardiotoxicity in Preclinical Models Off-Target: Inhibition of AMPK leading to mitochondrial stress and apoptosis in cardiomyocytes.[5][6]1. Monitor Mitochondrial Function: Assess mitochondrial membrane potential and ATP levels in treated cardiomyocytes. 2. Assess AMPK Activity: Measure the phosphorylation status of AMPK and its downstream targets (e.g., ACC) via Western blot. 3. Use a Cardioprotective Agent: Investigate co-treatment with agents that can mitigate mitochondrial dysfunction.
Altered Efficacy of Co-administered Drugs Off-Target: Inhibition of ABC drug transporters (ABCB1, ABCG2) by Sunitinib, leading to altered intracellular concentrations of other drugs.[5]1. Evaluate Drug Transporter Activity: Perform in vitro drug transport assays to determine if the co-administered drug is a substrate of ABCB1 or ABCG2. 2. Measure Intracellular Drug Concentrations: Use techniques like LC-MS/MS to quantify the intracellular levels of the co-administered drug in the presence and absence of Sunitinib.
Unexpected Changes in Cellular Metabolism Off-Target: Inhibition of AMPK, a central regulator of cellular metabolism.[5]1. Perform Metabolic Profiling: Analyze key metabolic pathways (e.g., glycolysis, fatty acid oxidation) in cells treated with Sunitinib. 2. Assess AMPK Signaling: As mentioned above, measure the activity of the AMPK pathway.
Discrepancy Between Biochemical and Cell-Based Assay Potency On- and Off-Target: Factors such as cell permeability, protein binding, and engagement of multiple targets within a cellular context can influence potency.1. Cellular Target Engagement Assays: Use techniques like NanoBRET™ to confirm target binding within intact cells. 2. Assess Downstream Signaling: Measure the inhibition of phosphorylation of downstream effectors of the target kinases in a cellular context.

Quantitative Data: Sunitinib Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Sunitinib against a panel of on-target and notable off-target kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Kinase Target Target Class IC50 (nM) Primary Role
VEGFR1 (FLT1) On-Target RTK9Angiogenesis
VEGFR2 (KDR) On-Target RTK9Angiogenesis
VEGFR3 (FLT4) On-Target RTK9Angiogenesis
PDGFRα On-Target RTK-Cell Proliferation, Angiogenesis
PDGFRβ On-Target RTK-Cell Proliferation, Angiogenesis
c-KIT On-Target RTK-Cell Proliferation
FLT3 On-Target RTK-Hematopoiesis, Cell Proliferation
RET On-Target RTK-Neuronal Development, Cell Proliferation
CSF-1R On-Target RTK-Macrophage Development
AMPK Off-Target STK-Cellular Energy Homeostasis
RSK1 Off-Target STK-Cell Growth and Proliferation

Note: Specific IC50 values can vary depending on the assay conditions. The table represents a compilation of reported targets.[1][3][10][11]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Biochemical)

This protocol provides a general method to determine the IC50 value of a compound against a purified kinase.[12]

  • Reagent Preparation:

    • Purify recombinant human kinases (e.g., as GST-fusion proteins).

    • Prepare a specific peptide substrate for each kinase.

    • Prepare a stock solution of Sunitinib in DMSO and create a serial dilution series.

  • Assay Plate Preparation:

    • Coat 96-well microtiter plates with the peptide substrate.

    • Block excess binding sites with a solution of Bovine Serum Albumin (BSA).

  • Kinase Reaction:

    • Add the purified kinase enzyme to the wells.

    • Add the different concentrations of Sunitinib to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specified temperature for a set period.

  • Detection:

    • Stop the reaction.

    • Quantify the level of substrate phosphorylation using a suitable detection method (e.g., fluorescence polarization, mobility shift assay).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the Sunitinib concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Protocol 2: Cell-Based Assay for Cytotoxicity (MTS Assay)

This protocol measures the effect of a compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Sunitinib or a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is converted to a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the logarithm of the Sunitinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathways

Sunitinib_Signaling_Pathways cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways VEGFR VEGFRs RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFRs PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT KIT c-KIT KIT->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation AMPK AMPK Metabolism Cellular Metabolism AMPK->Metabolism Cardiotoxicity Cardiotoxicity AMPK->Cardiotoxicity inhibition leads to Sunitinib Sunitinib Sunitinib->VEGFR inhibits Sunitinib->PDGFR inhibits Sunitinib->KIT inhibits Sunitinib->AMPK inhibits

Caption: On- and off-target signaling pathways of Sunitinib.

Experimental Workflow

Off_Target_Workflow cluster_workflow Workflow for Investigating Off-Target Effects start Start: Unexpected Phenotype Observed biochem Biochemical Kinase Screening (Large Panel) start->biochem Hypothesize off-target kinase cell_based Cell-Based Assays (e.g., Target Engagement, Cytotoxicity) biochem->cell_based Validate hits pathway_analysis Pathway Analysis (e.g., Western Blot, Proteomics) cell_based->pathway_analysis Confirm cellular effect in_vivo In Vivo Model Validation pathway_analysis->in_vivo Validate in a biological system conclusion Conclusion: Identify Off-Target(s) and Mechanism of Phenotype in_vivo->conclusion

Caption: Experimental workflow for off-target effect investigation.

References

Technical Support Center: Overcoming ML67 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the instability of the hypothetical small molecule inhibitor, ML67, in aqueous solutions. Given that this compound is a hydrophobic compound, this guide offers troubleshooting advice, frequently asked questions, and standardized protocols to help users mitigate common challenges such as precipitation and degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing this compound stock solutions?

A1: For maximal stability, this compound stock solutions should be prepared in a dry, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). It is recommended to store these stock solutions at -80°C for long-term use. To prevent degradation from multiple freeze-thaw cycles, aliquoting the stock solution into smaller, single-use volumes is advisable.

Q2: How should I prepare aqueous working solutions of this compound?

A2: Aqueous working solutions of this compound should be made fresh for each experiment by diluting the DMSO stock solution into your aqueous buffer or cell culture medium. To avoid precipitation, it is crucial to ensure rapid and thorough mixing during dilution. The final concentration of DMSO in your assay should be kept to a minimum (typically below 0.5%) to prevent solvent-induced artifacts in your experimental system.

Q3: What are the visual and functional signs of this compound precipitation or degradation?

A3: Visual cues of instability include the formation of a precipitate, cloudiness, or a change in the color of the solution. Functionally, a loss of inhibitory activity, inconsistent results between experimental replicates, or a time-dependent decrease in potency are all indicators that the compound may be degrading or precipitating.

Q4: Is it advisable to store this compound in aqueous solutions?

A4: Storing this compound in aqueous solutions for extended durations is not recommended. For in vivo studies, the working solution should be prepared fresh on the day of the experiment. For in vitro assays, it is best to prepare the aqueous solution immediately before use.

Q5: My this compound is precipitating in my aqueous buffer. What can I do?

A5: If you observe precipitation, first ensure that your DMSO stock solution is fully dissolved before diluting it into the aqueous buffer. If precipitation persists, consider lowering the final concentration of this compound, as it may be exceeding its solubility limit in your specific buffer. Performing a solubility test to determine the maximum soluble concentration in your experimental conditions is recommended. If your assay allows, the inclusion of a small amount of a non-ionic surfactant, such as Tween-80, may help to improve solubility.

Q6: Can the pH of the aqueous buffer affect this compound stability?

A6: Yes, the pH of the aqueous buffer can significantly impact the stability of small molecules. It is advisable to assess the stability of this compound across a range of pH values relevant to your experimental system to identify the optimal pH for maintaining its solubility and activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Visible precipitate in the working solution Poor solubility of this compound in the aqueous buffer.Prepare a fresh solution, ensuring the DMSO stock is fully dissolved before dilution. Consider using a different buffer system or adding a small amount of a non-ionic surfactant like Tween-80, if compatible with your assay.
The concentration of this compound exceeds its solubility limit in the buffer.Lower the final concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific experimental conditions.
Inconsistent results between experiments Degradation of this compound in the aqueous working solution.Prepare fresh aqueous working solutions for each experiment. Minimize the time between preparing the solution and performing the assay.
Adsorption of this compound to plasticware.Consider using low-adhesion microplates and pipette tips. Including a small amount of a carrier protein like bovine serum albumin (BSA) in the buffer can sometimes mitigate non-specific binding, if appropriate for the assay.
Loss of this compound activity over time Chemical instability of this compound in the aqueous environment.Conduct a time-course stability study to determine the rate of degradation at your experimental temperature. If degradation is rapid, shorten the incubation time of your assay.
Photodegradation of this compound.Protect the this compound solutions from light by using amber vials or covering the containers with aluminum foil, especially during long incubations.

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL), resulting in a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol provides a method to quantify the stability of this compound in an aqueous solution over time.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of interest

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration of 100 µM. Prepare a sufficient volume for all time points.

  • Incubate the aqueous working solution at the desired temperature (e.g., room temperature, 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile. This will precipitate proteins if using cell culture medium and stabilize the this compound.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to determine the concentration of the remaining this compound. The peak area of this compound at each time point is compared to the peak area at time 0 to calculate the percentage of this compound remaining.

Quantitative Data Summary

Table 1: Kinetic Solubility of this compound in Various Buffers
Buffer System pH Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)7.412.5
Tris-HCl7.415.2
MES6.025.8
RPMI-1640 + 10% FBS7.2> 50 (with protein)
Table 2: Stability of this compound (10 µM) in PBS at Different Temperatures
Time (hours) Remaining this compound at 4°C (%) Remaining this compound at 25°C (RT) (%) Remaining this compound at 37°C (%)
0100100100
298.595.188.3
696.288.775.4
1294.180.362.1
2490.865.945.7

Visualizations

ML67_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K This compound This compound Akt Akt This compound->Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_solubility Solubility Assay cluster_stability Stability Assay stock Prepare 10 mM this compound Stock in DMSO dilute_sol Serial Dilution in DMSO stock->dilute_sol dilute_stab Dilute to 100 µM in Aqueous Buffer stock->dilute_stab add_buffer Dilute into Aqueous Buffer dilute_sol->add_buffer incubate_sol Incubate 2h at RT add_buffer->incubate_sol read_turbidity Measure Turbidity incubate_sol->read_turbidity incubate_stab Incubate at Target Temperature dilute_stab->incubate_stab aliquot Take Aliquots at Time Points incubate_stab->aliquot quench Quench with Cold Acetonitrile aliquot->quench analyze Analyze by HPLC quench->analyze

ML67-33 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML67-33 cytotoxicity assessment. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for evaluating the cytotoxic effects of this compound-33 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound-33 and what is its known mechanism of action?

A1: this compound-33 is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). It directly acts on the extracellular C-type gate of these channels, leading to their activation. This results in an increased potassium ion efflux, which can lead to hyperpolarization of the cell membrane.

Q2: Is there any published data on the cytotoxicity of this compound-33 in cell lines?

A2: To date, there is no direct published evidence detailing the cytotoxic effects of this compound-33 in specific cell lines. However, its target, the TREK-1 channel, has been implicated in the proliferation and apoptosis of certain cancer cells.[1][2][3][4] For instance, TREK-1 is overexpressed in prostate and ovarian cancers, and its inhibition has been shown to reduce cell proliferation and promote apoptosis.[2][3][4] Therefore, activating TREK-1 with this compound-33 might have implications for cell viability, making cytotoxicity assessment a critical step in its characterization.

Q3: Which cell lines should I use to assess the cytotoxicity of this compound-33?

A3: The choice of cell line should be guided by your research question. Consider the following:

  • Cell lines with known TREK-1/TREK-2 expression: Prioritize cell lines where the expression and function of these channels are well-characterized. Prostate cancer cell lines (e.g., PC-3) and ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) have been reported to express TREK-1.[2][4]

  • Your disease model of interest: If you are investigating a specific type of cancer, it is crucial to use cell lines derived from that cancer.

  • Normal, non-cancerous cell lines: It is also advisable to test this compound-33 on non-cancerous cell lines to assess its general toxicity and potential for therapeutic selectivity.

Q4: What are the recommended initial concentration ranges for this compound-33 in a cytotoxicity assay?

A4: Since there is no established cytotoxic concentration for this compound-33, a broad concentration range should be tested initially. Based on its EC50 values for channel activation (in the low micromolar range), a starting range of 0.1 µM to 100 µM is recommended. A semi-logarithmic dilution series is appropriate for determining the IC50 value.

Q5: What positive and negative controls should I include in my experiments?

A5:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound-33. This control is essential to ensure that the solvent itself is not causing any cytotoxic effects.

  • Positive Control: A well-characterized cytotoxic agent appropriate for your chosen cell line and assay. Common positive controls include staurosporine (B1682477) for apoptosis induction or doxorubicin (B1662922) for general cytotoxicity.

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or "edge effects" in the microplate.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for additions. Avoid using the outer wells of the plate, or fill them with sterile PBS or media without cells.[5]
High background signal in negative control wells Contamination of cell culture, poor cell health, or interference of the vehicle with the assay reagents.Ensure cell cultures are healthy and free from contamination. Test different concentrations of the vehicle to find a non-toxic level. Include a "vehicle-only" control (no cells) to check for direct reaction with assay reagents.[6]
This compound-33 appears to increase cell viability at high concentrations The compound may be interfering with the assay readout. Some compounds can chemically reduce tetrazolium salts (like MTT) or have intrinsic fluorescence.[7]Include a "compound-only" control (this compound-33 in cell-free media) to measure its intrinsic absorbance/fluorescence and subtract this from the experimental values. Consider using a different cytotoxicity assay that works on a different principle (e.g., LDH release vs. metabolic activity).[6]
No cytotoxic effect observed even at high concentrations The chosen cell line may be resistant to the effects of this compound-33, or the incubation time may be too short.Verify the expression of the target channels (TREK-1/TREK-2) in your cell line. Extend the incubation period (e.g., 48 or 72 hours). Consider that as a channel activator, this compound-33 may not induce cytotoxicity and could even be pro-proliferative in some contexts.

Quantitative Data Summary

As there is no publicly available data on this compound-33 cytotoxicity, the following tables are provided as templates for researchers to summarize their experimental findings.

Table 1: IC50 Values of this compound-33 in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., PC-3MTT48Enter your data
e.g., SKOV-3MTT48Enter your data
e.g., Normal FibroblastsMTT48Enter your data
e.g., PC-3LDH Release48Enter your data

Table 2: Apoptosis Induction by this compound-33

Cell LineConcentration of this compound-33 (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., PC-3Vehicle ControlEnter your dataEnter your data
e.g., PC-3[Concentration 1]Enter your dataEnter your data
e.g., PC-3[Concentration 2]Enter your dataEnter your data
e.g., PC-3Positive ControlEnter your dataEnter your data

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound-33

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound-33 in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound-33 solutions to the respective wells. Include vehicle controls and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[12][13][14][15]

Materials:

  • Cells of interest

  • Complete culture medium, preferably with reduced serum to lower background LDH levels

  • This compound-33

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

Procedure:

  • Follow steps 1-5 as described in the MTT assay protocol.

  • Prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18][19][20]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound-33

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound-33 for the chosen duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

ML67_33_Signaling_Pathway Potential Signaling Cascade of this compound-33 Action ML67_33 This compound-33 TREK1_TREK2 TREK-1 / TREK-2 Channels ML67_33->TREK1_TREK2 Activates K_efflux K+ Efflux TREK1_TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cell_Cycle Cell Cycle Progression Hyperpolarization->Cell_Cycle Modulates Apoptosis Apoptosis Hyperpolarization->Apoptosis Modulates Proliferation Cell Proliferation Cell_Cycle->Proliferation Viability Cell Viability Proliferation->Viability Apoptosis->Viability

Caption: Potential signaling pathway of this compound-33.

Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add this compound-33 to Wells Incubate_24h->Add_Compound Prepare_ML67_33 Prepare Serial Dilutions of this compound-33 Prepare_ML67_33->Add_Compound Incubate_Exposure Incubate for 24-72h Add_Compound->Incubate_Exposure Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) Incubate_Exposure->Add_Reagent Incubate_Signal Incubate for Signal Development Add_Reagent->Incubate_Signal Read_Plate Read Plate on Microplate Reader Incubate_Signal->Read_Plate Analyze_Data Calculate % Viability / Cytotoxicity and IC50 Read_Plate->Analyze_Data Apoptosis_Workflow Experimental Workflow for Apoptosis Assay Seed_Cells Seed Cells in 6-well Plate Treat_Cells Treat with this compound-33 Seed_Cells->Treat_Cells Harvest_Cells Harvest Adherent and Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V and PI Resuspend->Stain Incubate Incubate 15 min at RT Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Technical Support Center: Improving the Selectivity of ML67 for Specific K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML67 and its analogs to improve selectivity for specific two-pore domain potassium (K2P) channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general selectivity profile for K2P channels?

A1: this compound is a small molecule activator of the TREK subfamily of K2P channels. Its more characterized analog, this compound-33, demonstrates selectivity for the thermo- and mechano-sensitive K2P channels: K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2][3] It shows little to no activity on more distantly related K2P channels such as those in the TASK and TRESK subfamilies.[4]

Q2: How does this compound-33 activate TREK channels?

A2: this compound-33 is believed to act directly on the extracellular C-type gate of the channel, which is a core component of the channel's gating machinery.[4][5] This mechanism is distinct from many other TREK-1 modulators that may act on the intracellular C-terminal domain.[6]

Q3: What are the reported EC50 values for this compound and this compound-33?

A3: The EC50 values for this compound and its analog this compound-33 vary depending on the specific K2P channel and the expression system used. A summary of reported values is provided in the data table below.

Q4: Can the selectivity of this compound-33 be improved for a specific TREK channel subtype (e.g., TREK-1 vs. TREK-2)?

A4: While this compound-33 activates all three members of the TREK subfamily, achieving greater selectivity for a single subtype is a significant challenge. Strategies to enhance selectivity may include:

  • Site-directed mutagenesis: Introducing specific mutations in the channel can alter its sensitivity to this compound-33. For example, mutations in the P1 pore helix (G137I) or M4 transmembrane helix (W275S) of TREK-1 have been shown to reduce the response to this compound-33.[5]

  • Chimeric channels: Creating channels that are a hybrid of two different K2P channels can help identify the specific domains responsible for this compound-33 sensitivity and selectivity.[7][8]

  • Modulation of intracellular signaling pathways: The activity of TREK channels is regulated by pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[9][10][11] Manipulating these pathways may alter the channel's conformation and its affinity for this compound-33.

  • Co-expression with auxiliary subunits: The interaction of K2P channels with other proteins can modify their pharmacological properties.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or no response to this compound/ML67-33 application.

Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare a fresh stock solution of this compound/ML67-33. This compound-33 is soluble in DMSO up to 100 mM.[1][2] Store stock solutions at -20°C.A restored and consistent channel activation is observed.
Incorrect Final Concentration Verify all dilution calculations and ensure thorough mixing of the final solution applied to the cells.The expected dose-dependent activation of the channel is achieved.
Perfusion System Issues Check for leaks, air bubbles, or blockages in the perfusion lines. Ensure a consistent and appropriate flow rate for your experimental setup.Proper and consistent delivery of the compound to the cells results in a stable and reproducible effect.
Low Channel Expression Optimize the transfection protocol for your chosen cell line. For HEK293 cells, ensure high-quality plasmid DNA and consider optimizing cell density at transfection.[12][13] For Xenopus oocytes, inject a sufficient amount of high-quality cRNA.Increased baseline currents and a more robust response to this compound-33 application.
Cell Health Monitor cell health throughout the experiment. Ensure proper culture conditions and avoid over-confluency. For oocytes, use healthy, stage V-VI oocytes.Healthy cells will have stable baseline currents and respond more reliably to drug application.

Issue 2: Apparent off-target effects or lower than expected selectivity.

Possible Cause Troubleshooting Step Expected Outcome
Endogenous Channel Expression Characterize the endogenous channel expression in your chosen cell line. HEK293 cells are known to express some endogenous voltage-gated potassium channels. Consider using a cell line with a lower background of endogenous channels.Reduction or elimination of confounding currents, allowing for a clearer assessment of this compound-33's effect on the target K2P channel.
Experimental Conditions TREK channel activity is sensitive to temperature, pH, and mechanical stretch.[14] Ensure these parameters are stable and controlled throughout your experiment to avoid unintended channel modulation. For example, TREK-1 activation by heat can be inhibited by PKA activation.[14]Stable experimental conditions will minimize variability and provide a more accurate assessment of this compound-33's selectivity.
Heterodimerization of K2P Channels If co-expressing multiple K2P channels, be aware that they can form heterodimers with distinct pharmacological properties. Express channels individually to confirm their response to this compound-33.Understanding the pharmacology of homomeric channels will help interpret results from more complex expression systems.
Voltage-clamp Artifacts In two-electrode voltage clamp (TEVC), ensure proper impalement and stable electrode resistances. In patch-clamp, monitor and maintain a high seal resistance and low access resistance.High-quality recordings with minimal artifacts will provide a more accurate measurement of the drug's effect.

Data Presentation

Table 1: Potency of this compound and this compound-33 on TREK Subfamily Channels

CompoundChannelExpression SystemEC50 (µM)Reference
This compoundK2P2.1 (TREK-1)Xenopus oocytes213.0 ± 1.2[5]
This compound-33K2P2.1 (TREK-1)Xenopus oocytes36.3 ± 1.0[4]
This compound-33K2P2.1 (TREK-1)HEK293 cells9.7 ± 1.2[3][4]
This compound-33K2P10.1 (TREK-2)Xenopus oocytes30.2 ± 1.4[1][2][4]
This compound-33K2P4.1 (TRAAK)Xenopus oocytes27.3 ± 1.2[1][2][4]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation:

    • Harvest stage V–VI oocytes from female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject cRNA encoding the desired K2P channel and incubate for 2-5 days at 16-18°C.

  • Recording Solutions:

    • ND96 Bath Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4 with NaOH.

    • Electrode Filling Solution: 3 M KCl.

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to a resistance of 0.5–2 MΩ when filled with 3 M KCl.

  • Recording Procedure:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two electrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit channel currents. A typical ramp protocol is from -120 mV to +60 mV over 500 ms.

    • After obtaining a stable baseline, perfuse with ND96 solution containing the desired concentration of this compound-33.

    • Record currents in the presence of the compound and during washout.

Whole-Cell Patch-Clamp in HEK293 Cells
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transfect cells with a plasmid encoding the desired K2P channel and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

    • Plate cells on glass coverslips 24 hours post-transfection.

  • Recording Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with intracellular solution.

  • Recording Procedure:

    • Place a coverslip in the recording chamber and identify transfected cells using fluorescence microscopy.

    • Form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +60 mV over 400 ms) to record whole-cell currents.

    • Perfuse with the extracellular solution containing this compound-33 and record the response.

Mandatory Visualizations

Signaling_Pathway_Modulating_TREK_Channels Modulation of TREK Channels by PKA and PKC Signaling GPCR G-protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC Gs activation PLC Phospholipase C (PLC) GPCR->PLC Gq activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates TREK TREK Channel PKA->TREK inhibits (phosphorylation) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PIP2->TREK activates PKC Protein Kinase C (PKC) DAG->PKC activates PKC->TREK inhibits (phosphorylation) This compound This compound / this compound-33 This compound->TREK activates (C-type gate) Experimental_Workflow_Selectivity Workflow for Assessing this compound Selectivity cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cRNA_prep cRNA/Plasmid Preparation cell_prep Oocyte/HEK293 Preparation cRNA_prep->cell_prep Injection/ Transfection baseline Record Baseline Currents cell_prep->baseline drug_app Apply this compound/ML67-33 baseline->drug_app washout Washout drug_app->washout dose_response Dose-Response Curve Generation washout->dose_response ec50_calc EC50 Calculation dose_response->ec50_calc selectivity_profile Determine Selectivity Profile ec50_calc->selectivity_profile Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Response start Inconsistent or No Response to this compound check_compound Check Compound (Fresh stock, concentration) start->check_compound check_system Check Perfusion System check_compound->check_system If problem persists resolved Problem Resolved check_compound->resolved If resolved check_cells Check Cell Health & Expression check_system->check_cells If problem persists check_system->resolved If resolved check_recording Check Recording Parameters check_cells->check_recording If problem persists check_cells->resolved If resolved check_recording->resolved If resolved unresolved Consult Further Documentation check_recording->unresolved If problem persists

References

Technical Support Center: Synthesis of ML67 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ML67 (3-(6,8-dichloro-5H-dibenzo[b,f]azepin-5-yl)propanoic acid) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as 3-(6,8-dichloro-5H-dibenzo[b,f]azepin-5-yl)propanoic acid, is a small molecule inhibitor of herpes simplex virus (HSV) DNA polymerase subunit interactions and a regulator of temperature- and mechano-sensitive two-pore-domain potassium (K2P) channels. Its primary applications are in antiviral drug discovery and research into the physiological roles of K2P channels.

Q2: What is the general synthetic strategy for this compound?

A2: The synthesis of this compound typically involves a two-stage process. The first stage is the construction of the core tricyclic structure, 6,8-dichloro-5H-dibenzo[b,f]azepine. The second stage is the N-alkylation of this core with a three-carbon chain bearing a carboxylic acid or a precursor group.

Q3: What are the main safety precautions to consider during the synthesis of this compound and its derivatives?

A3: The synthesis of this compound and its derivatives involves the use of hazardous reagents and solvents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Special care should be taken when handling phosgene (B1210022) or its equivalents, as well as strong acids and bases. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be challenging due to its relatively polar nature. Column chromatography on silica (B1680970) gel is a common method. A solvent system of increasing polarity, such as a gradient of methanol (B129727) in dichloromethane, is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to obtain highly pure material.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound and its derivatives, presented in a question-and-answer format.

Synthesis of the 6,8-dichloro-5H-dibenzo[b,f]azepine Core

Q5: I am having trouble with the intramolecular cyclization to form the dibenzo[b,f]azepine ring. What are the common issues?

A5: Low yields in the cyclization step can be due to several factors:

  • Inefficient Catalyst: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination, a common method for this cyclization. Ensure you are using a suitable palladium catalyst and ligand system.

  • Reaction Conditions: The reaction temperature and time may need optimization. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Base Strength: The choice of base is important. Stronger bases like sodium tert-butoxide are often required.

  • Starting Material Purity: Impurities in the starting materials can poison the catalyst. Ensure your precursors are of high purity.

Q6: I am observing significant dehalogenation of my chloro-substituted starting materials during the synthesis. How can I prevent this?

A6: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich aryl halides. To minimize this:

  • Use a Milder Base: A weaker base might reduce the rate of dehalogenation.

  • Optimize Ligand: Some ligands are more prone to promoting dehalogenation than others. Experiment with different phosphine (B1218219) ligands.

  • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes favor the desired coupling over dehalogenation.

N-Alkylation of the Dibenzo[b,f]azepine Core

Q7: The N-alkylation of the 6,8-dichloro-5H-dibenzo[b,f]azepine with the propanoic acid side-chain is not proceeding. What could be the problem?

A7: The nitrogen atom in the dibenzo[b,f]azepine ring is not highly nucleophilic. To achieve successful N-alkylation:

  • Use a Strong Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is necessary to deprotonate the nitrogen and increase its nucleophilicity.

  • Choice of Alkylating Agent: Using a more reactive alkylating agent, such as ethyl 3-bromopropanoate (B1231587) followed by hydrolysis, is often more effective than direct alkylation with 3-bromopropanoic acid.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typically used to dissolve the reactants and facilitate the reaction.

Q8: I am getting a low yield in the N-alkylation step. How can I improve it?

A8: Low yields in the N-alkylation can be addressed by:

  • Optimizing Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. A temperature range of 60-80 °C is a good starting point.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

  • Purity of Reactants: Ensure both the dibenzo[b,f]azepine core and the alkylating agent are pure and dry.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be encountered during the synthesis of this compound and its derivatives. Note that these are general ranges and optimal conditions will need to be determined experimentally for each specific reaction.

ParameterTypical Range/ValueNotes
Buchwald-Hartwig Cyclization
Catalyst Loading1-5 mol%Palladium-based catalysts are commonly used.
Ligand Loading1-10 mol%Phosphine-based ligands are typical.
BaseSodium tert-butoxide, Potassium carbonateThe choice of base depends on the specific substrates and catalyst system.
Temperature80-150 °CMicrowave heating can often accelerate the reaction.
Reaction Time2-24 hoursReaction progress should be monitored by TLC or LC-MS.
Yield40-80%Yields are highly dependent on the specific substrates and reaction conditions.
N-Alkylation
BaseSodium hydride, Potassium tert-butoxideA strong, non-nucleophilic base is required.
Temperature25-80 °CThe reaction may need to be heated to achieve a reasonable rate.
Reaction Time4-18 hoursMonitor the reaction progress to determine the optimal time.
Yield50-90%Yields can be improved by optimizing the reaction conditions.
Purification
Column ChromatographySilica gel with a gradient of methanol in dichloromethaneThe polarity of the eluent will need to be adjusted based on the specific derivative.
Recrystallization SolventEthanol/water, Ethyl acetate/hexaneThe choice of solvent will depend on the solubility of the compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(6,8-dichloro-5H-dibenzo[b,f]azepin-5-yl)propanoic acid (this compound)

This protocol outlines a potential synthetic route for this compound.

Step 1: Synthesis of 6,8-dichloro-5H-dibenzo[b,f]azepine

A plausible route to the dichlorinated dibenzo[b,f]azepine core involves a palladium-catalyzed intramolecular Buchwald-Hartwig amination of a suitable precursor.

  • To a solution of the appropriate 2,2'-diaminobiphenyl precursor in a dry, degassed solvent such as toluene (B28343) or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a strong base, such as sodium tert-butoxide (2.2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6,8-dichloro-5H-dibenzo[b,f]azepine.

Step 2: N-Alkylation to form this compound

  • To a solution of 6,8-dichloro-5H-dibenzo[b,f]azepine in dry DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate (1.5 equivalents) dropwise and heat the reaction to 70 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with saturated ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrolyze the resulting ester by dissolving it in a mixture of THF and water, adding lithium hydroxide (B78521) (3 equivalents), and stirring at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Inhibition of Herpes Simplex Virus (HSV) DNA Polymerase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on HSV DNA polymerase.

  • Enzyme and Substrate Preparation: Purify HSV DNA polymerase and its processivity factor, UL42. Prepare a DNA template-primer.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, DTT, and BSA. Add the four dNTPs, including a radiolabeled dNTP (e.g., [³H]dTTP).

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

  • Assay: In a microcentrifuge tube, combine the reaction buffer, DNA template-primer, dNTPs, and the desired concentration of this compound or vehicle control (DMSO).

  • Initiation: Start the reaction by adding the HSV DNA polymerase and UL42.

  • Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an excess of cold EDTA.

  • Quantification: Spot the reaction mixture onto a filter paper, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC₅₀ value.

Protocol 3: Regulation of K2P Channels using Electrophysiology

This protocol describes a general method to study the effect of this compound on K2P channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK cells).

  • Cell Preparation: Prepare Xenopus oocytes or culture HEK cells and transfect them with the K2P channel of interest.

  • Electrophysiology Setup: Use a two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for HEK cells) setup.

  • Recording: Obtain a stable baseline recording of the K2P channel current in a standard extracellular solution.

  • Compound Application: Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in the channel current in the presence of this compound.

  • Data Analysis: Analyze the current-voltage relationship and determine the effect of this compound on the channel's activity (activation or inhibition). Calculate the EC₅₀ or IC₅₀ value by testing a range of concentrations.

Visualizations

Synthetic_Workflow_this compound cluster_0 Synthesis of Dibenzo[b,f]azepine Core cluster_1 N-Alkylation and Hydrolysis Starting Material Substituted 2,2'-diaminobiphenyl Intramolecular Cyclization Intramolecular Cyclization Starting Material->Intramolecular Cyclization Pd Catalyst, Ligand, Base 6,8-dichloro-5H-dibenzo[b,f]azepine 6,8-dichloro-5H-dibenzo[b,f]azepine Intramolecular Cyclization->6,8-dichloro-5H-dibenzo[b,f]azepine N-Alkylation N-Alkylation 6,8-dichloro-5H-dibenzo[b,f]azepine->N-Alkylation Base, Ethyl 3-bromopropanoate Ester Intermediate Ester Intermediate N-Alkylation->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis LiOH This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for the preparation of this compound.

HSV_Polymerase_Inhibition cluster_0 Viral Replication Complex HSV DNA Polymerase HSV DNA Polymerase DNA Synthesis DNA Synthesis HSV DNA Polymerase->DNA Synthesis binds UL42 UL42 UL42->DNA Synthesis assists DNA Template DNA Template DNA Template->DNA Synthesis dNTPs dNTPs dNTPs->DNA Synthesis incorporates This compound This compound This compound->HSV DNA Polymerase inhibits interaction with UL42 Viral DNA Viral DNA DNA Synthesis->Viral DNA

Caption: Mechanism of HSV DNA polymerase inhibition by this compound.

K2P_Channel_Regulation K2P Channel K2P Channel Membrane Potential Membrane Potential K2P Channel->Membrane Potential regulates K+ leak This compound This compound This compound->K2P Channel modulates Cellular Excitability Cellular Excitability Membrane Potential->Cellular Excitability influences

Caption: Regulation of K2P channels by this compound.

ML67-33 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential degradation of ML67-33. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound-33 and what is its primary mechanism of action?

This compound-33 is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK-1, TREK-2, and TRAAK subfamilies.[1][2][3][4] It functions by directly interacting with the channel's extracellular C-type gate, leading to an increase in potassium ion flux across the cell membrane.[1][2][3] This activation of K2P channels can lead to membrane hyperpolarization, which has shown potential therapeutic effects in preclinical models of conditions such as migraine.[1][2][3]

Q2: What are the recommended storage conditions for this compound-33?

Both the solid compound and its solutions in dimethyl sulfoxide (B87167) (DMSO) should be stored at -20°C for long-term stability.[1][3][5] For powdered compound, storage at -20°C is recommended for up to 3 years.[6] Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[6]

Q3: How should I prepare stock solutions of this compound-33?

This compound-33 is soluble in DMSO up to 100 mM.[1][3][5] To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to the desired concentration. Gentle warming to 37°C and vortexing can aid in complete dissolution.[4] For experiments, the DMSO stock solution should be further diluted in the appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in aqueous media The aqueous solubility of this compound-33 is low. High concentrations of the compound or low concentrations of DMSO in the final working solution can lead to precipitation.Pre-warm the cell culture medium to 37°C before adding the this compound-33 stock solution.[4] Ensure rapid and thorough mixing upon addition. If precipitation persists, consider lowering the final concentration of this compound-33 or slightly increasing the DMSO co-solvent concentration (while remaining within the tolerated limit for your cell type). Using a carrier like cyclodextrin (B1172386) could also be explored.[7]
Loss of compound activity over time Although no specific degradation pathways for this compound-33 have been published, its chemical structure, a dihydroacridine derivative with a tetrazole moiety, suggests potential for degradation.Photo-oxidation: The dihydroacridine core may be susceptible to oxidation, especially when exposed to light.[8][9][10][11] Protect stock solutions and experimental setups from light by using amber vials and minimizing light exposure during handling.[12] Hydrolysis: While the tetrazole ring is generally stable, other parts of the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.[3][13][14][15][16] Maintain physiological pH in your experimental buffers. Thermal Degradation: Tetrazole compounds can be sensitive to prolonged exposure to elevated temperatures.[1] Adhere to the recommended storage temperature of -20°C.
Inconsistent experimental results In addition to potential compound degradation, inconsistency can arise from improper handling of stock solutions.Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound precipitation and degradation.[4][6] Aliquot stock solutions into single-use volumes. Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can alter the concentration of your stock solution over time.[17][18] Ensure the stock solution vial is tightly sealed.

Quantitative Data Summary

Parameter Value Target Channel Expression System
EC50 21.8 - 29.4 µMK2P2.1 (TREK-1)Xenopus oocytes
EC50 30.2 µMK2P10.1 (TREK-2)Xenopus oocytes
EC50 27.3 µMK2P4.1 (TRAAK)Xenopus oocytes
EC50 9.7 µMK2P2.1 (TREK-1)HEK293 cells
EC50 36.3 µMK2P2.1 (TREK-1)Cell-free
Molecular Weight 374.27 g/mol N/AN/A
Formula C18H17Cl2N5N/AN/A
Max Solubility in DMSO 100 mMN/AN/A

Data sourced from[1][2][3][5][19]

Experimental Protocols

Protocol 1: Preparation of this compound-33 Stock Solution

  • Bring the vial of solid this compound-33 and a bottle of anhydrous DMSO to room temperature.

  • In a sterile environment, add the required volume of DMSO to the this compound-33 vial to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the vial until the solid is completely dissolved. Gentle warming at 37°C for a few minutes may be necessary.

  • Aliquot the stock solution into single-use, light-protecting (amber) vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cellular Assays

  • Thaw a single-use aliquot of the this compound-33 DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium or experimental buffer to 37°C.

  • Serially dilute the this compound-33 stock solution in the pre-warmed medium to achieve the final desired concentrations. Ensure that the final DMSO concentration is below the toxicity threshold for your cell line (typically <0.5%).

  • Mix each dilution thoroughly by gentle vortexing or pipetting immediately after adding the stock solution to prevent precipitation.

  • Use the prepared working solutions immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_storage Storage solid Solid this compound-33 stock 100 mM Stock Solution solid->stock Dissolve storage_solid Store at -20°C solid->storage_solid dmso Anhydrous DMSO dmso->stock aliquots Single-Use Aliquots stock->aliquots Aliquot working Working Solutions aliquots->working Dilute storage_stock Store at -20°C / -80°C aliquots->storage_stock media Pre-warmed Media media->working assay Cellular Assay working->assay

Caption: Experimental workflow for this compound-33 from preparation to use.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_prevention Prevention Strategies ML67_33 This compound-33 (Dihydroacridine-Tetrazole) photo_oxidation Photo-oxidation (Dihydroacridine Core) ML67_33->photo_oxidation Light Exposure hydrolysis Hydrolysis (pH dependent) ML67_33->hydrolysis Extreme pH thermal_degradation Thermal Degradation (Tetrazole Ring) ML67_33->thermal_degradation Heat protect_light Protect from Light protect_light->photo_oxidation control_ph Maintain Neutral pH control_ph->hydrolysis store_cold Store at -20°C store_cold->thermal_degradation

References

Validation & Comparative

A Comparative Guide to TREK-1 Channel Activators: ML67 versus BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML67 and BL-1249, two small-molecule activators of the TWIK-related potassium channel-1 (TREK-1). This document synthesizes experimental data to highlight the performance, selectivity, and mechanisms of action of these compounds, aiding in the selection of the appropriate tool for TREK-1 research.

The TREK-1 channel, a member of the two-pore domain potassium (K2P) channel family, is a well-established therapeutic target for a variety of neurological and cardiovascular conditions, including pain, depression, and arrhythmia. The activation of TREK-1 leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing cellular excitability. This compound and BL-1249 have emerged as valuable pharmacological tools for studying the physiological roles of TREK-1. This guide offers a detailed comparison to inform experimental design and drug discovery efforts.

Quantitative Performance Analysis

The following tables summarize the half-maximal effective concentrations (EC50) of this compound-33 (a close analog of this compound) and BL-1249 for the TREK subfamily of K2P channels, as determined by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and whole-cell patch clamp in HEK293 cells.

Table 1: Potency (EC50) of this compound-33 and BL-1249 on TREK Subfamily Channels (TEVC in Xenopus Oocytes)

CompoundTREK-1 (K2P2.1)TREK-2 (K2P10.1)TRAAK (K2P4.1)Reference
This compound-33 36.3 ± 1.0 µM30.2 ± 1.4 µM27.3 ± 1.2 µM[1]
BL-1249 5.5 ± 1.2 µM8.0 ± 0.8 µM48 ± 10 µM[2][3]

Table 2: Potency (EC50) of this compound-33 and BL-1249 on TREK-1 in Mammalian Cells (HEK293)

CompoundTREK-1 (K2P2.1)Reference
This compound-33 9.7 ± 1.2 µM[4]
BL-1249 Not explicitly reported in the provided search results

Table 3: Tissue Selectivity of BL-1249

TissueEC50Reference
Bladder 1.26 µM[5]
Vascular Tissue 21.0 µM[5]

Mechanism of Action and Selectivity

This compound-33 and BL-1249 exhibit distinct profiles in their interaction with TREK-1 and related channels.

BL-1249 is a selective agonist for the TREK subfamily of K2P channels, with a notable preference for TREK-1 and TREK-2 over the closely related TRAAK channel.[2][3][6][7] Studies have shown that BL-1249 does not affect other K2P channel subfamilies such as TWIK, TASK, THIK, and TRESK.[2][3][6][7] The mechanism of action for BL-1249 involves the stimulation of the channel's selectivity filter "C-type" gate.[2][3][6][7] A key distinguishing feature is that the activating effect of BL-1249 is dependent on the C-terminal tail of the TREK-1 channel.[2][3] The M2/M3 transmembrane helix interface has been identified as a critical site for its selectivity.[2][3][6][7]

This compound-33 , in contrast, acts as a broader activator of the TREK subfamily, potentiating TREK-1, TREK-2, and TRAAK with similar efficacy.[1][8] This lack of selectivity within the TREK subfamily suggests that this compound-33 interacts with a more conserved site among these channels.[2] Similar to BL-1249, this compound-33 also targets the C-type gate.[1] However, a significant mechanistic difference is that the action of this compound-33 is independent of the TREK-1 C-terminal tail.[2][3]

Comparative Mechanism of Action cluster_this compound This compound cluster_BL1249 BL-1249 This compound This compound ML67_Target Conserved site on TREK-1, TREK-2, TRAAK This compound->ML67_Target Binds C_Gate C-type Gate (Selectivity Filter) ML67_Target->C_Gate Modulates BL1249 BL-1249 BL1249_Target Specific site on TREK-1 and TREK-2 (M2/M3 interface) BL1249->BL1249_Target Binds BL1249_Target->C_Gate Modulates Activation Channel Activation (K+ Efflux) C_Gate->Activation C_Terminal C-terminal Tail C_Terminal->BL1249_Target Required for BL-1249 action

Comparative signaling pathways for this compound and BL-1249.

Experimental Protocols

The characterization of this compound and BL-1249 as TREK-1 activators has primarily been achieved through electrophysiological techniques. Below are representative protocols.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the properties of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND-96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

    • Two microelectrodes filled with 3 M KCl are impaled into the oocyte to clamp the membrane potential and record the resulting current.

    • A voltage protocol, such as a ramp from -80 mV to +40 mV, is applied to elicit channel currents.

    • The baseline current is recorded, after which the oocyte is perfused with the recording solution containing the test compound (this compound or BL-1249) at various concentrations.

    • The change in current is measured to determine the dose-response relationship and calculate the EC50 value.

Whole-Cell Patch-Clamp in HEK293 Cells

This method allows for the recording of ion channel activity in a mammalian cell line.

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid containing the cDNA for the target K2P channel.

  • Electrophysiological Recording:

    • Transfected cells are identified (often via a co-expressed fluorescent marker) and placed in a recording chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).

    • A glass micropipette with a small tip opening is filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2) and brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.

    • Voltage protocols are applied, and the effects of the test compounds are measured as described for the TEVC method.

General Experimental Workflow cluster_TEVC TEVC in Xenopus Oocytes cluster_Patch Whole-Cell Patch Clamp in HEK293 Cells cluster_Analysis Data Acquisition and Analysis Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection Oocyte_Prep->cRNA_Inject Incubate_Oocyte Incubation (2-5 days) cRNA_Inject->Incubate_Oocyte Record_TEVC TEVC Recording Incubate_Oocyte->Record_TEVC Baseline Record Baseline Current Record_TEVC->Baseline Cell_Culture HEK293 Cell Culture Transfection Transfection with Channel DNA Cell_Culture->Transfection Incubate_HEK Incubation (24-48 hrs) Transfection->Incubate_HEK Record_Patch Patch Clamp Recording Incubate_HEK->Record_Patch Record_Patch->Baseline Compound_App Apply Compound (this compound or BL-1249) Baseline->Compound_App Record_Effect Record Compound -Induced Current Compound_App->Record_Effect Dose_Response Generate Dose-Response Curve Record_Effect->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

A generalized workflow for electrophysiological characterization.

Conclusion

Both this compound and BL-1249 are effective activators of the TREK-1 potassium channel and serve as valuable tools for neuroscience and pharmacology research. The choice between these two compounds will largely depend on the specific experimental needs.

  • BL-1249 offers higher potency and selectivity for TREK-1 and TREK-2 over TRAAK, making it a more suitable choice for studies aiming to specifically modulate these two channels. Its tissue-specific effects, particularly its potency in bladder tissue, suggest potential therapeutic applications.

  • This compound-33 is a useful tool for studying the broader roles of the TREK subfamily (TREK-1, TREK-2, and TRAAK) due to its similar efficacy across these channels. Its distinct mechanism of action, being independent of the C-terminal tail, can be exploited in studies designed to probe the gating mechanisms of K2P channels.

Researchers should carefully consider the selectivity profiles and mechanisms of action of these compounds when designing experiments and interpreting results. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible investigation of TREK-1 channel pharmacology.

References

Validating the Efficacy of ML67 in Animal Models of Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ML67" is a hypothetical agent used for illustrative purposes within this guide. The experimental data and comparisons presented are based on established findings for similar investigational compounds in the field of pain research.

This guide provides a comparative analysis of the novel analgesic compound this compound in preclinical animal models of pain. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of new non-opioid pain therapeutics. The guide details the efficacy of this compound in various pain models, compares its performance with established and alternative analgesics, and provides insight into its mechanism of action through relevant signaling pathways.

Data Presentation: Comparative Efficacy of Analgesics

The following tables summarize the quantitative data from key preclinical pain studies, comparing the efficacy of this compound with a standard opioid analgesic (Morphine), a non-steroidal anti-inflammatory drug (NSAID - Diclofenac), and another investigational non-opioid analgesic (Compound X - a hypothetical TRPV1 antagonist).

Table 1: Efficacy in the Formalin Test in Rats

Treatment GroupDose (mg/kg, i.p.)Phase 1 Licking Time (s)% Inhibition (Phase 1)Phase 2 Licking Time (s)% Inhibition (Phase 2)
Vehicle (Saline)-105 ± 8-180 ± 12-
This compound1098 ± 76.7%95 ± 947.2%
This compound3092 ± 612.4%54 ± 770.0%
Morphine555 ± 547.6%30 ± 483.3%
Diclofenac20101 ± 93.8%110 ± 1038.9%

Data are presented as mean ± SEM.

Table 2: Efficacy in the Carrageenan-Induced Thermal Hyperalgesia Model in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) at 3h post-carrageenanReversal of Hyperalgesia (%)
Vehicle (Saline)-3.2 ± 0.4-
This compound307.8 ± 0.665.7%
This compound609.5 ± 0.890.0%
Morphine1010.2 ± 0.7100%
Compound X508.1 ± 0.570.0%

Data are presented as mean ± SEM. Baseline paw withdrawal latency was ~10s.

Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Treatment GroupDose (mg/kg, i.p.)Mechanical Withdrawal Threshold (g) at Day 14 post-surgeryReversal of Allodynia (%)
Sham + Vehicle-14.5 ± 1.2-
CCI + Vehicle-3.8 ± 0.5-
CCI + this compound309.2 ± 0.960.4%
CCI + Morphine511.5 ± 1.186.4%
CCI + Compound X508.5 ± 0.753.4%

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Formalin Test in Rats

The formalin test is a widely used model of tonic chemical pain that assesses nociceptive responses in two distinct phases.

  • Animals: Male Sprague-Dawley rats (200-250g) were used.

  • Procedure:

    • Animals were habituated to the observation chambers for 30 minutes prior to the experiment.

    • This compound, morphine, diclofenac, or vehicle were administered intraperitoneally (i.p.) 30 minutes before the formalin injection.

    • 50 µL of a 5% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.

    • The cumulative time spent licking the injected paw was recorded in two phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).[1][2]

  • Endpoint: The primary endpoint was the total time spent licking the paw in each phase.

Carrageenan-Induced Thermal Hyperalgesia in Mice

This model is used to evaluate inflammatory pain and the efficacy of anti-inflammatory and analgesic compounds.

  • Animals: Male C57BL/6 mice (20-25g) were used.

  • Procedure:

    • Baseline paw withdrawal latency to a radiant heat source was determined using a plantar test apparatus.

    • 20 µL of a 1% carrageenan solution was injected into the plantar surface of the right hind paw to induce inflammation.

    • This compound, morphine, Compound X, or vehicle were administered orally (p.o.) 2 hours after the carrageenan injection.

    • Paw withdrawal latency to the radiant heat source was measured again at 3 hours post-carrageenan.[1][3]

  • Endpoint: The change in paw withdrawal latency was used to calculate the reversal of thermal hyperalgesia.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

The CCI model is a common surgical model used to induce neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

  • Animals: Male Wistar rats (250-300g) were used.

  • Procedure:

    • Under anesthesia, the right sciatic nerve was exposed at the mid-thigh level.

    • Four loose ligatures of 4-0 chromic gut were tied around the nerve.

    • The incision was closed, and the animals were allowed to recover for 14 days to allow for the development of neuropathic pain.

    • On day 14, baseline mechanical withdrawal thresholds were assessed using von Frey filaments.

    • This compound, morphine, Compound X, or vehicle were administered i.p.

    • Mechanical withdrawal thresholds were reassessed at 60 minutes post-drug administration.[4]

  • Endpoint: The mechanical withdrawal threshold, measured in grams, was the primary outcome measure.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 7 (mGluR7). Its mechanism of action involves the enhancement of endogenous glutamate signaling at presynaptic terminals, leading to a reduction in neurotransmitter release and subsequent attenuation of pain signals.

ML67_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR7 mGluR7 Glutamate->mGluR7 binds This compound This compound This compound->mGluR7 modulates Gi Gi mGluR7->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces cAMP->Ca_channel modulates Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers Release Reduced Neurotransmitter Release Vesicle->Release leads to Nociceptive_Signal Reduced Nociceptive Signaling Release->Nociceptive_Signal results in

Caption: Signaling pathway of this compound, a positive allosteric modulator of mGluR7.

Experimental Workflow for the Formalin Test

The following diagram illustrates the workflow for assessing the analgesic efficacy of this compound using the formalin test.

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_observation Observation Period cluster_analysis Data Analysis Animal_Habituation Animal Habituation (30 min) Drug_Administration Drug Administration (this compound, Morphine, etc.) Animal_Habituation->Drug_Administration Formalin_Injection Formalin Injection (5% solution, 50 µL) Drug_Administration->Formalin_Injection 30 min wait Phase1 Phase 1 (0-5 min) Formalin_Injection->Phase1 Interphase Interphase (5-15 min) Phase1->Interphase Data_Recording Record Licking Time Phase1->Data_Recording Phase2 Phase 2 (15-60 min) Interphase->Phase2 Phase2->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis Efficacy_Determination Determine % Inhibition Statistical_Analysis->Efficacy_Determination

Caption: Workflow of the formalin test for evaluating analgesic compounds.

References

Cross-Validation of DNA Damage Response Inhibitors: A Comparative Analysis of L67 and ML367

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The designation "ML67" is ambiguous in current scientific literature. This guide therefore focuses on two plausible research compounds with similar nomenclature and related mechanisms of action centered on the DNA damage response: L67 , a DNA ligase inhibitor, and ML367 , an inhibitor of ATAD5 stabilization. This document provides a comparative analysis of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals.

L67: A Competitive DNA Ligase Inhibitor

L67 is a small molecule that acts as a competitive inhibitor of human DNA ligases I and III, enzymes crucial for DNA replication and repair.[1][2][3] By targeting these ligases, L67 disrupts essential cellular processes, leading to cytotoxicity, particularly in cancer cells.[2][3]

Mechanism of Action of L67

L67 functions as a simple competitive inhibitor with respect to nicked DNA, meaning it competes with the DNA substrate for binding to DNA ligases I and III.[2][3] This inhibition disrupts the final step of several DNA repair pathways, including base excision repair (BER) and single-strand break repair (SSBR), as well as Okazaki fragment ligation during DNA replication.[2]

A significant aspect of L67's mechanism is its selective targeting of mitochondrial DNA metabolism.[4] Inhibition of mitochondrial DNA ligase IIIα (LigIIIα) by L67 leads to:

  • Increased mitochondrial reactive oxygen species (ROS).[1][4]

  • Reduced mitochondrial DNA levels.[1][4]

  • Abnormal mitochondrial morphology.[1][4]

  • Induction of nuclear DNA damage, evidenced by the formation of γH2AX foci.[1][4]

  • Activation of a caspase-1-dependent apoptotic pathway in cancer cells.[1][4]

This cascade of events highlights a vulnerability in cancer cells that can be exploited for therapeutic purposes. Non-malignant cells, in contrast, do not exhibit the same level of mitochondrial and nuclear DNA damage in response to L67.[4]

L67 Signaling Pathway and Experimental Workflow

The signaling pathway initiated by L67 leading to apoptosis is depicted below, followed by a typical experimental workflow for its characterization.

L67_Signaling_Pathway L67 L67 LigI_III DNA Ligase I/III (Nuclear & Mitochondrial) L67->LigI_III Inhibits DNA_Repair DNA Replication & Repair Disruption LigI_III->DNA_Repair Leads to Mito_Function Mitochondrial Dysfunction LigI_III->Mito_Function Leads to ROS Increased mROS Mito_Function->ROS Nuclear_Damage Nuclear DNA Damage (γH2AX foci) ROS->Nuclear_Damage Casp1 Caspase-1 Activation Nuclear_Damage->Casp1 Apoptosis Apoptosis Casp1->Apoptosis

Caption: Signaling pathway of the DNA ligase inhibitor L67.

L67_Experimental_Workflow Start Cell Culture (e.g., HeLa, MCF7) Treatment Treat with L67 (Varying Concentrations) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT, Colony Formation) Assays->Viability Ligation DNA Ligation Assay (In vitro) Assays->Ligation IF Immunofluorescence (γH2AX staining) Assays->IF WB Western Blot (Apoptosis markers) Assays->WB Analysis Data Analysis (IC50, etc.) Viability->Analysis Ligation->Analysis IF->Analysis WB->Analysis

Caption: Experimental workflow for characterizing L67's effects.

Quantitative Data for L67
ParameterCell LineValueReference
IC50 (DNA Ligase I) In vitro10 µM[1]
IC50 (DNA Ligase III) In vitro10 µM[1]
Cytotoxicity (IC50) HeLa8.2 µM[4]
Cytotoxicity (IC50) HeLa (Rho minus)29.7 µM[4]
Effect on mtDNA HeLa (10 µM, 24h)~25% reduction[1]
Effect on OCR HeLa (10 µM, 24h)~20% reduction[1]
Experimental Protocols for L67

Cell Viability (Colony Formation Assay):

  • Seed cells (e.g., HeLa, MCF7) in 6-well plates at a low density.

  • The following day, treat cells with varying concentrations of L67 or DMSO (vehicle control).

  • Incubate for 7-14 days, allowing colonies to form.

  • Fix colonies with methanol (B129727) and stain with crystal violet.

  • Count colonies and calculate the surviving fraction relative to the control.[4]

Immunofluorescence for γH2AX:

  • Grow cells on coverslips and treat with L67 for the desired time (e.g., 24 hours).

  • Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.

  • Block with 5% BSA in PBS.

  • Incubate with primary antibody against phospho-Histone H2A.X (Ser139).

  • Incubate with a fluorescently-labeled secondary antibody.

  • Mount coverslips with DAPI-containing medium and visualize using fluorescence microscopy.[1]

Comparison with Alternatives

Other DNA ligase inhibitors have been identified, such as L82 and L189 . L82 is an uncompetitive inhibitor selective for DNA ligase I, resulting in cytostatic effects. In contrast, L189 inhibits all three human DNA ligases (I, III, and IV) and, like L67, is cytotoxic.[2][3] The key distinction lies in their specificity and mode of inhibition. L67 and L189 show promise in sensitizing cancer cells to DNA damaging agents, a property not as pronounced with the cytostatic L82.[2][3]

ML367: An Inhibitor of ATAD5 Stabilization

ML367 is a probe molecule identified as an inhibitor of the stabilization of ATPase Family AAA Domain-Containing Protein 5 (ATAD5).[5][6] ATAD5 is a key protein in the DNA damage response, and its levels increase upon DNA damage.[5][6] By preventing this stabilization, ML367 can sensitize cancer cells to DNA damaging agents.[5][6]

Mechanism of Action of ML367

ATAD5, as part of the ATAD5-RLC complex, is responsible for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA after replication is complete.[7][8] The stabilization of ATAD5 is a crucial part of the cellular response to DNA damage.

ML367's primary mechanism is the destabilization of ATAD5.[9][10] This action blocks general DNA damage responses upstream of ATAD5, including the phosphorylation of RPA32 and CHK1, which are critical checkpoint kinases.[5][6][9] The consequence of this inhibition is a compromised DNA repair capability, which can be synthetically lethal in cells with pre-existing DNA repair defects, such as those with PARP1 mutations.[5][6] This suggests ML367 could be particularly effective in cancers with specific genetic vulnerabilities.

ML367 Signaling Pathway and Experimental Workflow

The proposed mechanism of ML367 and a workflow for its validation are illustrated below.

ML367_Signaling_Pathway cluster_0 Normal DNA Damage Response DNA_Damage DNA Damage (e.g., UV, 5-FUrd) Upstream_Kinases Upstream Kinases (e.g., ATR/ATM) DNA_Damage->Upstream_Kinases CHK1_RPA_Phos p-CHK1, p-RPA32 Upstream_Kinases->CHK1_RPA_Phos ATAD5_Stabilization ATAD5 Stabilization CHK1_RPA_Phos->ATAD5_Stabilization DNA_Repair DNA Repair ATAD5_Stabilization->DNA_Repair ML367 ML367 ML367->CHK1_RPA_Phos ML367->ATAD5_Stabilization Inhibits

Caption: Mechanism of action for the ATAD5 inhibitor ML367.

ML367_Experimental_Workflow Start Cell Culture (e.g., HEK293T) Transfection Transfect with FLAG-ATAD5 Start->Transfection Treatment Treat with ML367 +/- DNA Damaging Agent (e.g., 5-FUrd) Transfection->Treatment Assays Perform Assays Treatment->Assays WB_ATAD5 Western Blot for FLAG-ATAD5 Levels Assays->WB_ATAD5 WB_DDR Western Blot for p-CHK1, p-RPA32 Assays->WB_DDR Synergy Cell Viability Assay (e.g., with PARP inhibitors) Assays->Synergy Analysis Data Analysis WB_ATAD5->Analysis WB_DDR->Analysis Synergy->Analysis

Caption: Experimental workflow for validating ML367's activity.

Quantitative Data for ML367
ParameterCell LineConditionValueReference
IC50 (ATAD5 Destabilization) HEK293T+ 10 µM 5-FUrdLow micromolar[5][6]
Solubility (PBS) In vitro-Moderate[6]
Permeability (PAMPA) In vitro-Good[6][10]
Experimental Protocols for ML367

ATAD5 Destabilization Assay (Western Blot):

  • Culture HEK293T cells and transiently transfect them with a plasmid expressing FLAG-tagged ATAD5.

  • Allow cells to express the protein for 24-48 hours.

  • Treat the cells with various concentrations of ML367 (e.g., 5, 10, 20, 40 µM) in the presence or absence of a DNA damaging agent like 20 µM 5-fluorouridine (B13573) (5-FUrd) for 16 hours.[9]

  • Lyse the cells and collect total protein.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with an anti-FLAG primary antibody to detect ATAD5 levels and an antibody for a loading control (e.g., β-actin).

  • Visualize bands and quantify ATAD5 levels relative to the loading control using software like ImageJ.[9]

DNA Damage Response Inhibition Assay (Western Blot):

  • Culture cells (e.g., U2OS) and treat with ML367.

  • Expose cells to a DNA damaging stimulus (e.g., UV irradiation).

  • Harvest cell lysates at various time points post-irradiation.

  • Perform Western blotting as described above, using primary antibodies against phosphorylated CHK1 (p-CHK1) and phosphorylated RPA32 (p-RPA32) to assess the activation of the DNA damage checkpoint.[9]

Comparison with Alternatives

ML367 represents a novel approach by targeting ATAD5 stabilization. The primary alternative strategy is not to inhibit ATAD5 directly but to target other components of the DNA damage response pathway. The most clinically relevant comparison is with PARP inhibitors (e.g., olaparib). ML367's mechanism is synergistic with PARP inhibition; by weakening the cell's ability to respond to DNA damage, it can sensitize cancer cells that are resistant or have developed resistance to PARP inhibitors.[5][6][11] Therefore, ML367 is not just an alternative but a potential combination partner to existing therapies that exploit DNA repair deficiencies in cancer.

References

A Comparative Guide to the Specificity of ML67-33 and Other K2P Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the K2P channel activator ML67-33 with other known modulators targeting the thermo- and mechano-sensitive TREK subfamily of two-pore domain potassium (K2P) channels: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). The data presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of K2P channel function and for the development of novel therapeutics.

Introduction to this compound-33 and TREK Channels

This compound-33 is a small molecule activator of K2P channels, demonstrating selectivity for the TREK subfamily.[1] These channels are critical regulators of neuronal excitability and are implicated in various physiological and pathophysiological processes, including pain perception, neuroprotection, and anesthesia. The specificity of a channel modulator is a crucial factor in its utility as a research tool and its potential as a therapeutic agent. This guide provides a quantitative comparison of this compound-33's specificity against other compounds known to modulate TREK channels.

Comparative Analysis of Modulator Specificity

The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values of this compound-33 and other modulators on TREK-1, TREK-2, and TRAAK channels. The data is compiled from studies utilizing electrophysiological and fluorescence-based assays.

ModulatorTarget ChannelEC50/IC50 (µM)Comments
This compound-33 TREK-1 (K2P2.1)21.8 - 29.4[2], 36.3[1]Activator
TREK-2 (K2P10.1)30.2[1][2]Activator
TRAAK (K2P4.1)27.3[1][2]Activator
BL-1249 TREK-1 (K2P2.1)5.5[3][4][5]Activator, ~10-fold more potent on TREK-1/2 than TRAAK[6][7]
TREK-2 (K2P10.1)8.0[3][4][5]Activator
TRAAK (K2P4.1)Weakly activates[7]Activator
Riluzole (B1680632) TREK-1 (K2P2.1)Activates (transiently)[8][9]EC50 of 139.4 µM for riluzole-activated current in sympathetic neurons[10]
TREK-2 (K2P10.1)Activates (transiently)[9]
TRAAK (K2P4.1)Activates (sustained)[8]
ML335 TREK-1 (K2P2.1)14.3[11][12][13]Activator, does not activate TRAAK[11][13]
TREK-2 (K2P10.1)5.2[11][12][13]Activator
TRAAK (K2P4.1)No activity[11][13]
ML402 TREK-1 (K2P2.1)13.7[14][15]Activator, inactive against TRAAK[14]
TREK-2 (K2P10.1)5.9[14][15]Activator
TRAAK (K2P4.1)No activity[14]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these modulators act, the following diagrams illustrate the general signaling pathway of TREK channels and a typical experimental workflow for their characterization.

TREK_Channel_Signaling General Signaling Pathway of TREK Channels Stimuli Physical & Chemical Stimuli (e.g., Stretch, Temperature, pH, Lipids) TREK_Channel TREK Channel (TREK-1, TREK-2, TRAAK) Stimuli->TREK_Channel Activate K_Efflux K+ Efflux TREK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Modulators Small Molecule Modulators (e.g., this compound-33, BL-1249) Modulators->TREK_Channel Activate

Figure 1. General signaling pathway of TREK channels.

Experimental_Workflow Experimental Workflow for Characterizing TREK Channel Modulators cluster_cRNA cRNA Preparation cluster_Oocyte Oocyte Preparation & Injection cluster_Electrophysiology Electrophysiological Recording cDNA TREK Channel cDNA in_vitro_transcription In Vitro Transcription cDNA->in_vitro_transcription cRNA cRNA in_vitro_transcription->cRNA cRNA_Injection cRNA Injection cRNA->cRNA_Injection Oocyte_Harvest Harvest Xenopus Oocytes Defolliculation Defolliculation Oocyte_Harvest->Defolliculation Defolliculation->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC Drug_Application Compound Application TEVC->Drug_Application Data_Acquisition Data Acquisition & Analysis Drug_Application->Data_Acquisition

Figure 2. Workflow for Two-Electrode Voltage Clamp experiments.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is used to measure the ion channel activity of TREK channels expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.

  • Treat with collagenase to defolliculate the oocytes.

  • Inject each oocyte with cRNA encoding the desired TREK channel subunit.

  • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with pyruvate (B1213749) and gentamicin.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with recording solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -80 mV using a voltage-clamp amplifier.

  • Record whole-cell currents in response to voltage steps or ramps. For example, a ramp from -100 mV to +50 mV over 500 ms (B15284909) can be used to generate a current-voltage (I-V) relationship.

  • Establish a stable baseline current before applying the test compound.

  • Apply the modulator (e.g., this compound-33) at various concentrations to the perfusion solution and record the resulting changes in current.

  • Wash out the compound to observe the reversibility of its effect.

3. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after drug application.

  • Construct dose-response curves by plotting the percentage of current activation against the logarithm of the modulator concentration.

  • Fit the data with the Hill equation to determine the EC50 value.

Thallium Flux Assay

This high-throughput screening method measures the activity of potassium channels by detecting the influx of thallium (Tl+), a surrogate for K+, into cells.

1. Cell Preparation:

  • Plate cells stably or transiently expressing the TREK channel of interest in 96- or 384-well black-walled, clear-bottom plates.

  • Allow the cells to adhere and grow overnight.

2. Dye Loading:

  • Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer.

  • Incubate the cells with the dye for 60-90 minutes at room temperature or 37°C, protected from light.

3. Compound Application and Fluorescence Measurement:

  • Wash the cells with a chloride-free buffer to remove extracellular dye.

  • Add the test compounds at various concentrations to the wells and incubate for a defined period.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add a stimulus buffer containing thallium sulfate (B86663) to initiate the influx of Tl+ through the open TREK channels.

  • Immediately begin kinetic fluorescence readings to monitor the increase in intracellular fluorescence over time.

4. Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Normalize the data to a positive control (a known activator) and a negative control (vehicle).

  • Generate dose-response curves and calculate EC50 values as described for the TEVC method.

Conclusion

This compound-33 is a valuable tool for studying the physiological roles of TREK-1, TREK-2, and TRAAK channels due to its relatively balanced activation profile across these three subtypes. In contrast, other modulators exhibit varying degrees of selectivity. For instance, BL-1249 shows a preference for TREK-1 and TREK-2 over TRAAK, while ML335 and ML402 activate TREK-1 and TREK-2 but are inactive at TRAAK. Riluzole displays a more complex modulatory profile with differential effects on the persistence of activation. The choice of modulator will, therefore, depend on the specific research question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the functional characterization of these and other ion channel modulators.

References

Independent Verification of ML67's Effects on TRAAK Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule ML67's effects on the TRAAK (KCNK4) potassium channel, alongside other known modulators. The information presented is supported by experimental data from peer-reviewed studies, offering a resource for researchers investigating the pharmacology of two-pore domain potassium (K2P) channels.

Comparative Analysis of TRAAK Channel Modulators

The following table summarizes the quantitative data for this compound and other selected compounds that modulate TRAAK channel activity. This allows for a direct comparison of their potency and observed effects.

Compound NameModalityTarget Channel(s)EC50 / IC50 (µM)Experimental SystemReference
This compound-33 ActivatorTRAAK, TREK-1, TREK-227.3 (TRAAK)Xenopus oocytes[1]
Arachidonic AcidActivatorTRAAK, TREK-1, TREK-2Not specifiedCHO cells[2][3]
BL-1249ActivatorTREK-1, TREK-2 > TRAAKNot specified for TRAAKNot specified
RiluzoleActivatorTRAAK, TREK-1, TREK-2Not specifiedNot specified
AprepitantActivatorTRAAKNot specifiedNot specified
TrichloroethanolActivatorTRAAKNot specifiedPatches[4]
Gadolinium (Gd³⁺)InhibitorTRAAKMicromolar concentrationsNot specified[5]
FluoxetineInhibitorTREK-1, TREK-2, TRAAKNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of compounds like this compound on TRAAK channels.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through channels in the cell membrane, providing a high-fidelity assessment of channel activity.[6][7][8]

Objective: To record macroscopic currents from cells expressing TRAAK channels and determine the effect of a test compound.

General Procedure:

  • Cell Preparation: Plate cells (e.g., HEK293 or CHO) stably or transiently expressing the human TRAAK channel onto coverslips a few days prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution. The tip is then fire-polished.

  • Solutions:

    • Internal (Pipette) Solution (example): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.

    • External (Bath) Solution (aCSF - artificial cerebrospinal fluid): Composition can be varied depending on the specific ions being studied.

  • Recording:

    • Mount the filled pipette onto the micromanipulator and apply positive pressure.

    • Approach a target cell and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding voltage (e.g., -80 mV) and apply voltage steps or ramps to elicit channel currents.

    • Perfuse the test compound (e.g., this compound) into the bath and record the change in current.

Thallium Flux Assay

This is a fluorescence-based high-throughput screening (HTS) method used to identify and characterize potassium channel modulators.[9][10][11][12][13] It relies on the principle that thallium ions (Tl⁺) can pass through open potassium channels and be detected by a specific intracellular fluorescent dye.

Objective: To measure the activity of TRAAK channels in a large number of cells simultaneously in response to a library of compounds.

General Procedure:

  • Cell Plating: Plate cells expressing the TRAAK channel in 96- or 384-well microplates.

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., as part of the FLIPR Potassium Assay Kit) for approximately 2 hours at room temperature.

  • Compound Application: Prepare test compounds in a suitable buffer and add them to the cell plate. A pre-incubation period (e.g., 30 minutes) is often included.

  • Thallium Stimulation: Add a solution containing thallium (e.g., Tl₂SO₄) to the wells to initiate the influx through open potassium channels.

  • Fluorescence Reading: Measure the rate of increase in intracellular fluorescence using a plate reader (e.g., FLIPR Tetra). The rate of fluorescence increase is proportional to the activity of the potassium channels.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for verifying a compound's effect on TRAAK channels and the proposed signaling pathway for channel activation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with TRAAK) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Thallium_Flux Thallium Flux Assay Cell_Culture->Thallium_Flux Compound_Prep Compound Preparation (e.g., this compound) Compound_Prep->Patch_Clamp Compound_Prep->Thallium_Flux Data_Analysis Data Analysis (EC50/IC50 Determination) Patch_Clamp->Data_Analysis Thallium_Flux->Data_Analysis

Caption: Experimental workflow for verifying the effects of a compound on TRAAK channels.

TRAAK_Activation_Pathway cluster_channel TRAAK Channel TRAAK_Closed TRAAK (Closed/Down State) Lipid blocks pore TRAAK_Open TRAAK (Open/Up State) K+ ions flow TRAAK_Closed->TRAAK_Open Conformational Change (TM4 helix moves 'up') TRAAK_Open->TRAAK_Closed Deactivation Activator Activator (e.g., this compound) Activator->TRAAK_Closed Binds to C-type gate

Caption: Proposed mechanism of TRAAK channel activation by a small molecule activator.

References

Evaluating the Therapeutic Index of ML67-33: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the K2P potassium channel activator ML67-33 and its alternatives, with a focus on evaluating their therapeutic indices. The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety.

Comparative Efficacy and Potency

This compound-33, BL-1249, and ML335 are all activators of the TREK subfamily of K2P channels, which are implicated in pain, depression, and other neurological conditions. Their potency, as indicated by their half-maximal effective concentration (EC50), has been determined in various in vitro and in vivo models.

CompoundTarget(s)EC50 (in vitro)Effective Dose (ED50) (in vivo)Therapeutic Application
This compound-33 K2P2.1 (TREK-1), K2P10.1 (TREK-2), K2P4.1 (TRAAK)9.7 µM (HEK293 cells)Not ReportedPotential analgesic, neuroprotectant
BL-1249 K2P2.1 (TREK-1), K2P10.1 (TREK-2)5.5 µM (TREK-1), 8.0 µM (TREK-2)1 mg/kg (i.v., rat bladder relaxation)[1]Bladder relaxation
ML335 K2P2.1 (TREK-1), K2P10.1 (TREK-2)14.3 µM (TREK-1), 5.2 µM (TREK-2)Not ReportedPotential analgesic

Note: Lower EC50 values indicate higher potency. The provided in vivo data for BL-1249 demonstrates its efficacy in a specific physiological context.[1] The absence of in vivo efficacy and toxicity data for this compound-33 and ML335 prevents a direct comparison of their therapeutic indices with BL-1249.

Signaling Pathway of K2P Channel Activation

This compound-33 and its alternatives exert their effects by modulating the activity of K2P channels, which act as "leak" potassium channels that help to stabilize the resting membrane potential of excitable cells. Activation of these channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential. This mechanism underlies their potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as pain.

K2P_Channel_Activation ML67_33 This compound-33 / Alternatives K2P_Channel K2P Channel (TREK-1, TREK-2) ML67_33->K2P_Channel Activates K_Efflux K+ Efflux K2P_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) Reduced_Excitability->Therapeutic_Effect

K2P Channel Activation Pathway

Experimental Protocols for Evaluating Therapeutic Index

A thorough evaluation of the therapeutic index requires both efficacy and toxicity studies. The following are detailed methodologies for key experiments.

Efficacy Studies: Hot Plate Test for Analgesia

The hot plate test is a standard method for assessing the analgesic properties of a compound in rodents.[2][3][4][5][6]

Objective: To determine the dose of a compound that produces a significant analgesic effect (ED50).

Procedure:

  • Animal Acclimatization: Mice are acclimated to the testing room for at least one hour before the experiment.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Animals are divided into groups and administered different doses of the test compound (e.g., this compound-33) or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Latency: At a predetermined time after compound administration (e.g., 30 minutes), the mice are again placed on the hot plate, and the latency to a pain response is measured.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal. The ED50 is then determined by plotting the %MPE against the log of the dose.

Hot Plate Test Workflow
Toxicity Studies: Acute Oral Toxicity (OECD Guideline 423)

To determine the TD50 or the median lethal dose (LD50), a standardized acute toxicity study is performed according to OECD guidelines.

Objective: To determine the dose of a compound that causes toxicity or mortality in 50% of the animals.

Procedure:

  • Animal Selection and Acclimatization: Healthy, young adult rodents of a single sex (usually females) are used and acclimatized to the laboratory conditions.

  • Dosing: The test substance is administered orally to animals in a stepwise procedure using a limited number of dose levels. The starting dose is chosen based on available information about the substance's toxicity.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: At the end of the study, all animals are subjected to gross necropsy.

  • Data Analysis: The results are used to classify the substance according to its toxicity and to estimate the LD50.

OECD_423 start Start acclimatization Animal Acclimatization start->acclimatization dosing Oral Administration of Test Substance acclimatization->dosing observation Observe for Toxicity & Mortality (14 days) dosing->observation body_weight Record Body Weight observation->body_weight necropsy Gross Necropsy body_weight->necropsy data_analysis Estimate LD50/TD50 necropsy->data_analysis end End data_analysis->end

References

ML67's antiviral activity compared to acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available scientific literature or experimental data could be identified for an antiviral agent designated "ML67." Consequently, a direct comparison of its antiviral activity with acyclovir (B1169) cannot be provided. This guide presents a comprehensive overview of the antiviral properties of acyclovir, adhering to the requested format for researchers, scientists, and drug development professionals.

Acyclovir: An Overview

Acyclovir is a synthetic purine (B94841) nucleoside analogue that has been a cornerstone of antiviral therapy for decades, primarily targeting herpesviruses. Its efficacy is most pronounced against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV).

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of acyclovir against various herpesviruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Virus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Herpes Simplex Virus Type 1 (HSV-1) Vero0.5>100>200[1]
Herpes Simplex Virus Type 1 (HSV-1) Vero0.8>100>125[1]
Herpes Simplex Virus Type 1 (TK-mutant) Vero>100>100-[1]
Human Cytomegalovirus (HCMV) Fibroblasts5.0>100>20[1]

Mechanism of Action

Acyclovir's antiviral activity is highly selective for virus-infected cells. Its mechanism of action involves a multi-step enzymatic activation process that ultimately leads to the inhibition of viral DNA synthesis.

  • Selective Phosphorylation: Acyclovir is preferentially converted to acyclovir monophosphate by viral thymidine (B127349) kinase (TK). This initial phosphorylation step is critical for its selectivity, as cellular TK has a much lower affinity for acyclovir.

  • Conversion to Triphosphate: Host cell kinases subsequently phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and then to the active form, acyclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.

  • Chain Termination: Once incorporated, acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antiviral activity and cytotoxicity of compounds like acyclovir.

Plaque Reduction Assay (PRA)

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral agent.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells for HSV) is seeded in multi-well plates and grown to confluency.

  • Virus Infection: The cell monolayer is infected with a known titer of the virus for a defined period (e.g., 1 hour) to allow for viral adsorption.

  • Antiviral Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) mixed with various concentrations of the antiviral compound.

  • Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (areas of cell death).

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques in treated wells is counted and compared to untreated control wells.

  • EC50 Determination: The EC50 value is calculated as the concentration of the antiviral that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are exposed to serial dilutions of the test compound and incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Determination: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizations

Acyclovir's Mechanism of Action Signaling Pathway

Acyclovir_Mechanism cluster_cell Infected Host Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Phosphorylation Viral_DNA Viral DNA Replication ACV_TP->Viral_DNA Incorporation Viral_TK Viral Thymidine Kinase Viral_TK->ACV_MP Host_Kinases Host Cell Kinases Host_Kinases->ACV_DP Host_Kinases->ACV_TP Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Inhibition

Caption: Acyclovir's selective activation and mechanism of action.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Workflow cluster_pra Plaque Reduction Assay (PRA) cluster_mtt Cytotoxicity Assay (MTT) cluster_si Selectivity Index (SI) Calculation A1 Seed Cells A2 Infect with Virus A1->A2 A3 Treat with Acyclovir A2->A3 A4 Incubate A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate EC50 A5->A6 C1 SI = CC50 / EC50 A6->C1 B1 Seed Cells B2 Treat with Acyclovir B1->B2 B3 Incubate B2->B3 B4 Add MTT Reagent B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate CC50 B5->B6 B6->C1

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

References

Safety Operating Guide

Essential Safety and Handling Protocols for ML67

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of the substance referenced as "ML67" is ambiguous based on publicly available information. Several products bear this name, ranging from a toxicologically safe medical-grade polymer to a corrosive chemical agent. The following guidance is provided as a procedural framework and should not be implemented without first definitively identifying the specific compound in use and consulting its corresponding Safety Data Sheet (SDS). The data presented below for "MO-67," a corrosive material, is used for illustrative purposes only.

Immediate Safety Concerns

Before handling any chemical, it is critical to locate and thoroughly review its Safety Data Sheet (SDS). The SDS provides comprehensive information regarding potential hazards, handling precautions, and emergency procedures. In the case of MO-67, which is corrosive, immediate dangers include severe skin burns, eye damage, and respiratory tract irritation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personal safety. The following table summarizes the recommended PPE for handling a corrosive substance like MO-67, based on its hazardous properties.

Equipment Specification Purpose
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause severe eye burns.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).Prevents direct skin contact and chemical burns.[1][2]
Body Protection A chemical-resistant apron or lab coat.Protects against spills and splashes.[2]
Respiratory Protection Use in a well-ventilated area is required.[1] For situations with poor ventilation or potential for aerosol generation, a respirator may be necessary.Prevents inhalation of corrosive vapors, which can cause severe respiratory irritation.[1]

Operational Plan for Handling

A systematic approach to handling hazardous chemicals minimizes the risk of exposure and accidents. The following workflow is a general guideline and should be adapted to specific experimental protocols.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE

General workflow for handling hazardous chemicals.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for the specific chemical to be used.

    • Put on all required Personal Protective Equipment as detailed in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter. Have spill containment materials readily available.

  • Handling :

    • Carefully dispense the required amount of the chemical, avoiding splashes or the creation of aerosols.

    • Conduct the experiment, maintaining awareness of the chemical's location and potential hazards.

    • Keep all containers sealed when not in use.[1]

  • Cleanup :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and label all waste generated during the experiment.

    • Remove PPE in the correct order to avoid self-contamination.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and regulatory guidelines. Improper disposal can lead to environmental contamination and legal consequences.

Waste Segregation and Disposal Protocol

Waste Type Container Disposal Procedure
Liquid Waste Labeled, sealed, and chemical-resistant waste container.Must be collected by authorized hazardous waste personnel.[3] Do not pour down the drain.[4]
Solid Waste (Contaminated) Labeled, sealed plastic bag or container within a hazardous waste bin.Includes contaminated gloves, paper towels, etc. Must be disposed of as hazardous waste.[3]
Sharps (Contaminated) Puncture-resistant sharps container.Must be collected by authorized hazardous waste personnel.[5]
Empty Containers Original container.Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste. After rinsing, the container may be disposed of according to institutional policy.[4]

The following diagram illustrates the decision-making process for chemical waste disposal.

start Waste Generated is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Solid Waste Container is_sharp->solid_waste No sharps_waste Dispose in Sharps Container is_sharp->sharps_waste Yes

Decision tree for chemical waste segregation.

References

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